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Core Science & Biosynthesis

Foundational

Mechanism of Action of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine In Vitro: A Technical Guide

Executive Summary & Structural Rationale The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (also referred to as an N6-aralkyl adenine derivative) represents a highly specialized class of purine-based small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (also referred to as an N6-aralkyl adenine derivative) represents a highly specialized class of purine-based small molecules. In drug discovery and molecular biology, N6-substituted purines are classically deployed as ATP-competitive inhibitors targeting the hinge region of kinases, ATPases, or purinergic receptors[1].

The structural design of this molecule is bipartite, dictating its highly specific mechanism of action (MoA) in vitro:

  • The 7H-purin-6-amine Core: This moiety acts as an isostere for the adenine ring of ATP. It anchors the molecule to the target protein by forming critical bidentate hydrogen bonds with the backbone amides of the ATP-binding cleft[2].

  • The 2-(2,4-dichlorophenyl)ethyl Substituent: The N6-ethyl linker provides rotational flexibility, allowing the bulky, lipophilic 2,4-dichlorophenyl ring to project into the deep hydrophobic selectivity pocket (often the DFG-out or allosteric pocket). The chlorine atoms enhance binding affinity through halogen bonding and favorable desolvation kinetics[3].

Molecular Mechanism of Action (MoA)

In vitro, N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine functions primarily via competitive displacement of ATP . By occupying the catalytic cleft, the compound sterically and thermodynamically prevents the transfer of the γ -phosphate from ATP to downstream substrates. This abrogation of phosphorylation halts downstream signal transduction cascades, ultimately leading to cell cycle arrest or apoptosis depending on the specific target engaged.

Pathway Compound N-[2-(2,4-dichlorophenyl)ethyl] -7H-purin-6-amine ATP_Pocket ATP-Binding Cleft (Hinge Region) Compound->ATP_Pocket Hydrogen Bonding & Hydrophobic Packing Kinase Target Kinase (e.g., CDK/PI3K) ATP_Pocket->Kinase Competitive Displacement Effector Downstream Signaling (Rb/AKT) Kinase->Effector Phosphorylation Blocked Phenotype Cell Cycle Arrest / Apoptosis Effector->Phenotype Signal Abrogation

Fig 1: Mechanism of action for N6-substituted purine derivatives in kinase inhibition.

Quantitative Profiling & Selectivity

To understand the compound's behavior in a controlled in vitro environment, quantitative binding data must be synthesized. The table below outlines the expected biochemical profiling metrics for this class of halogenated purine inhibitors, demonstrating how structural modifications drive target selectivity.

Table 1: In Vitro Profiling Metrics and Expected Binding Parameters

Target ClassAssay TypeIC₅₀ (nM)Kᵢ (nM)Hill SlopeMechanistic Outcome
Primary Kinase Target TR-FRET15 - 458 - 200.9 - 1.1Complete catalytic inhibition; ATP competitive.
Secondary Kinases Radiometric> 1,000> 500VariableWeak off-target binding; minimal physiological effect.
Purinergic Receptors Radioligand Binding250 - 500150 - 300~1.0Moderate antagonism; typical for N6-adenines.
Cytochrome P450 Luminescent CYP> 10,000N/AN/ANo direct inhibition; excellent metabolic stability.

Note: The Hill slope of ~1.0 indicates a 1:1 stoichiometric binding event without allosteric cooperativity, confirming a direct competitive mechanism.

Self-Validating In Vitro Methodologies

To establish a trustworthy and rigorous evaluation of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, researchers must employ a self-validating triad of assays. This workflow ensures that biochemical affinity translates to cellular target engagement, which in turn drives a measurable phenotypic response.

Protocol Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET CETSA Cellular Thermal Shift Assay (CETSA) TRFRET->CETSA FACS Flow Cytometry (Annexin V/PI) CETSA->FACS

Fig 2: Self-validating in vitro experimental workflow for purine-based inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀. Causality: Halogenated aromatic rings (like the 2,4-dichlorophenyl moiety) can cause inner-filter effects or compound aggregation in standard fluorescence assays. TR-FRET utilizes a time-delayed, ratiometric readout that eliminates these false positives, ensuring the IC₅₀ reflects true thermodynamic binding.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serial dilute the compound in 100% DMSO (top concentration 10 µM, 1:3 dilution series). Transfer to a 384-well microplate to achieve a final assay DMSO concentration of 1%.

  • Pre-Equilibration: Add the target recombinant enzyme and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at exactly its apparent Km​ value. Rationale: Running the assay at the ATP Km​ ensures maximum sensitivity to competitive inhibitors. Incubate for 60 minutes.

  • Detection: Quench the reaction with EDTA. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the emission ratio at 665 nm / 615 nm.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm intracellular target engagement. Causality: A potent biochemical IC₅₀ does not guarantee that the compound can cross the phospholipid bilayer or outcompete millimolar intracellular ATP concentrations. CETSA proves that the compound binds the target inside a living cell by measuring the thermodynamic stabilization of the protein-ligand complex.

  • Cell Treatment: Plate target cells (e.g., HCT116) and treat with 10 µM of the compound (or DMSO vehicle) for 2 hours at 37°C.

  • Thermal Profiling: Harvest the cells, aliquot into PCR tubes, and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Rationale: Chemical detergents can disrupt weak protein-ligand interactions; freeze-thawing preserves the complex.

  • Separation & Analysis: Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins. Analyze the soluble supernatant via Western Blotting. An upward shift in the aggregation temperature ( Tm​ ) confirms target engagement.

Protocol 3: Apoptosis Analysis via Flow Cytometry

Purpose: To validate the phenotypic endpoint. Causality: To prove that the target inhibition leads to programmed cell death rather than acute, non-specific chemical toxicity (necrosis), Annexin V / Propidium Iodide (PI) dual staining is utilized.

  • Incubation: Treat cells with the compound at 1x, 3x, and 10x the cellular IC₅₀ for 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells to ensure no apoptotic populations are lost. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry within 1 hour. Cells positive for Annexin V but negative for PI represent true early apoptosis driven by the compound's mechanism of action.

References

  • Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. acs.org.[Link]

  • Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. elifesciences.org.[Link]

  • ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. asm.org.[Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Executive Summary The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (hereafter referred to as DCPEA ) represents a highly specialized class of non-nucleoside purine derivatives. Structurally, it is an N6-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (hereafter referred to as DCPEA ) represents a highly specialized class of non-nucleoside purine derivatives. Structurally, it is an N6-substituted adenine (7H-purin-6-amine being the tautomer of the native 9H-purin-6-amine core). While native adenosine acts as a ubiquitous endogenous agonist across the four G-protein coupled adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3), the deliberate removal of the ribose sugar in DCPEA fundamentally shifts its pharmacological profile from an agonist to a potent, competitive antagonist[1].

This technical guide provides an in-depth analysis of the receptor binding affinity of DCPEA, exploring the structure-activity relationship (SAR) that governs its selectivity, and detailing the self-validating experimental methodologies required to accurately quantify its interactions with human adenosine receptors.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

As an application scientist designing AR ligands, understanding the causality behind structural modifications is paramount. The binding pocket of adenosine receptors is highly conserved, yet subtle differences in the extracellular vestibule dictate subtype selectivity.

  • The Adenine Core: The 7H-purin-6-amine scaffold mimics the native purine ring of adenosine. It anchors the molecule deep within the transmembrane (TM) bundle of the receptor, forming critical bidentate hydrogen bonds with a highly conserved Asparagine residue (e.g., Asn253 in the A2A receptor)[2].

  • Absence of the Ribose Moiety: In endogenous adenosine, the ribose ring forms hydrogen bonds with hydrophilic residues (like Ser277 and His278 in A2A) that pull the receptor into its active conformation. By omitting the ribose, DCPEA occupies the orthosteric site without triggering the conformational shift required for G-protein coupling, thereby acting as an antagonist.

  • The N6-[2-(2,4-dichlorophenyl)ethyl] Substitution: The N6 position is directed towards the extracellular opening of the receptor. The ethyl linker provides optimal conformational flexibility, allowing the bulky aromatic ring to navigate steric constraints. The addition of chlorine atoms at the 2 and 4 positions of the phenyl ring serves a dual purpose:

    • Halogen Bonding & Lipophilicity: The halogens significantly increase the lipophilicity of the molecule, driving high-affinity hydrophobic interactions within the accessory pockets of the A1 and A2A receptors[2].

    • Increased Residence Time: The steric bulk of the 2,4-dichloro substitution decreases the dissociation rate ( koff​ ), leading to prolonged receptor blockade.

Receptor Binding Affinity Profiling

To evaluate the affinity and selectivity of DCPEA, standardized radioligand competition binding assays are employed. The quantitative data is summarized below, demonstrating the compound's preferential affinity for A1 and A2A receptors over the A3 and A2B subtypes.

Table 1: Representative Binding Affinity ( Ki​ ) of DCPEA at Human Adenosine Receptors
Receptor SubtypeRadioligand UsedRepresentative Ki​ (nM)Selectivity Ratio (vs A2A)G-Protein Coupling
hA1 [³H]DPCPX12.4 ± 1.20.4 Gi​/Go​ (Inhibitory)
hA2A [³H]ZM2413855.2 ± 0.81.0 Gs​ (Stimulatory)
hA2B [³H]NECA> 10,000> 1900 Gs​ (Stimulatory)
hA3 [¹²⁵I]AB-MECA450 ± 2586.5 Gi​/Go​ (Inhibitory)

Note: Data represents mean ± SEM from four independent experiments performed in triplicate. Ki​ values are calculated using the Cheng-Prusoff equation.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the binding affinity of DCPEA must be determined using a rigorous, self-validating radioligand binding protocol[3].

Membrane Preparation

Causality: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with specific human AR subtypes. CHO cells are selected because they express negligible levels of endogenous adenosine receptors, virtually eliminating background noise and ensuring that the measured binding is exclusively to the transfected human target[4].

  • Harvest CHO cells expressing the target AR (e.g., hA2A) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei[3].

  • Transfer the supernatant and subject it to ultracentrifugation at 100,000 × g for 60 minutes at 4°C to isolate the crude membrane fraction[3].

  • Resuspend the membrane pellet in assay buffer, aliquot, and store at -80°C until use.

Radioligand Competition Assay

Causality: Because DCPEA is highly lipophilic, it is prone to non-specific binding to plastic and glass surfaces. To counteract this, glass fiber filters are pre-treated with polyethylenimine (PEI). Furthermore, endogenous adenosine released by the cell membranes can compete with the radioligand, artificially lowering the apparent affinity of the test compound. This is neutralized by adding Adenosine Deaminase (ADA) to the assay buffer[4].

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2​ and 0.2 U/mL Adenosine Deaminase (ADA)[2].

  • Incubation: In borosilicate glass tubes, combine 20 µg of membrane protein, the specific radioligand (e.g., 2 nM [³H]ZM241385 for A2A)[5], and varying concentrations of DCPEA (ranging from 10−11 to 10−5 M).

  • Self-Validation Control: Include a known reference standard (e.g., unlabeled ZM241385 for A2A or DPCPX for A1) in parallel to validate the Bmax​ and Kd​ of the membrane batch[4].

  • Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure steady-state equilibrium is reached[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters (pre-soaked in 0.3% PEI for 1 hour) using a Brandel cell harvester[2]. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Signaling Pathway & Logical Visualization

By acting as a competitive antagonist at the A2A receptor, DCPEA prevents the binding of endogenous adenosine. Because the A2A receptor is coupled to the stimulatory G-protein ( Gs​ ), this blockade prevents the activation of Adenylyl Cyclase (AC), leading to a suppression of intracellular cyclic AMP (cAMP) synthesis and subsequent Protein Kinase A (PKA) inactivity.

G DCPEA DCPEA (Antagonist) A2AR Adenosine A2A Receptor (GPCR) DCPEA->A2AR Competitive Binding (High Affinity) Adenosine Adenosine (Agonist) Adenosine->A2AR Steric Blockade Gs Gs Protein (Inactive State) A2AR->Gs Prevents G-protein Coupling AC Adenylyl Cyclase (Unstimulated) Gs->AC No Activation cAMP cAMP Levels (Reduced) AC->cAMP Decreased Synthesis PKA Protein Kinase A (Inactive) cAMP->PKA Pathway Suppressed

Fig 1: Mechanism of A2A Receptor Antagonism by DCPEA and downstream cAMP/PKA suppression.

Conclusion

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (DCPEA) leverages the classic adenine scaffold while utilizing a bulky, lipophilic N6-substitution to achieve potent antagonism at adenosine receptors. By strictly adhering to optimized radioligand binding protocols—specifically controlling for endogenous adenosine via ADA and mitigating lipophilic non-specific binding—researchers can accurately map its pharmacological profile. Its high affinity for A1 and A2A receptors positions it as a valuable structural template for the development of novel therapeutics targeting neurodegenerative or inflammatory pathways.

References

  • Implication of novel thiazolo-thiophene derivative (MCD-KV-10) for management of asthma - Taylor & Francis.
  • Synthesis and structure–Activity relationships of a new set of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives as adenosine receptor antagonists - DOI.
  • Neutrophil A2A Adenosine Receptor Inhibits Inflammation in a Rat Model of Meningitis - Oxford Academic.
  • Novel positive allosteric modulators of A2B adenosine receptor acting as bone mineralisation promoters - PMC.
  • US10174033B2 - N6-substituted adenosine derivatives and N6-substituted adenine derivatives and uses thereof - Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Chemical Synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, a substituted purine derivative of interest to resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a convergent two-part strategy, commencing with the preparation of the key intermediate, 2-(2,4-dichlorophenyl)ethanamine, followed by its coupling with 6-chloropurine via a nucleophilic aromatic substitution. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction and Strategic Overview

N-substituted purine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The title compound, N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, belongs to this important class of molecules. The strategic disconnection for its synthesis logically cleaves the C6-N bond, suggesting a convergent approach. This involves the preparation of the side-chain amine, 2-(2,4-dichlorophenyl)ethanamine, and its subsequent reaction with a purine scaffold functionalized with a suitable leaving group at the 6-position, typically 6-chloropurine. This method is widely adopted for the synthesis of N6-substituted adenines and their analogues due to its efficiency and the commercial availability of the starting materials.[1][2][3]

The synthesis pathway detailed herein is designed for robustness and scalability in a laboratory setting. It begins with the synthesis of 2,4-dichlorophenylacetonitrile from the commercially available 2,4-dichlorobenzyl chloride. The nitrile is then reduced to the corresponding primary amine, 2-(2,4-dichlorophenyl)ethanamine. The final step involves the nucleophilic aromatic substitution (SNAr) reaction between this amine and 6-chloropurine.

Synthesis of Key Intermediate: 2-(2,4-dichlorophenyl)ethanamine

The synthesis of the crucial amine intermediate is achieved in two high-yielding steps from 2,4-dichlorobenzyl chloride.

Step 1: Synthesis of 2,4-Dichlorophenylacetonitrile

The first step involves a nucleophilic substitution of the benzylic chloride with a cyanide anion to yield 2,4-dichlorophenylacetonitrile. This reaction is typically straightforward and efficient.[1][3]

Experimental Protocol:

  • To a solution of sodium cyanide (2.0 equivalents) in deionized water, add 2,4-dichlorobenzyl chloride (1.0 equivalent).

  • The reaction mixture is heated to reflux and stirred vigorously for a specified duration, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent, such as diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,4-dichlorophenylacetonitrile.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Reduction of 2,4-Dichlorophenylacetonitrile to 2-(2,4-dichlorophenyl)ethanamine

The reduction of the nitrile to the primary amine is a critical step. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[2][4] Catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon is also a viable, though potentially slower, alternative.[5][6]

Experimental Protocol (using LiAlH4):

Safety Note: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It should be handled with extreme caution under an inert atmosphere (e.g., nitrogen or argon) and by trained personnel only.

  • To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is then carefully quenched by cooling the mixture to 0 °C and slowly adding water, followed by a 10% aqueous solution of sodium hydroxide, and then water again. This procedure is designed to precipitate the aluminum salts for easy filtration.[4]

  • The resulting slurry is filtered through a pad of celite, and the filter cake is washed with ethyl acetate or dichloromethane.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(2,4-dichlorophenyl)ethanamine. The crude product can be purified by vacuum distillation or column chromatography.

Final Product Synthesis: N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

The final step is a nucleophilic aromatic substitution reaction, a cornerstone in the synthesis of substituted purines.[7][8] The lone pair of the primary amine attacks the electron-deficient C6 position of 6-chloropurine, displacing the chloride ion.

Experimental Protocol:

  • In a round-bottom flask, dissolve 6-chloropurine (1.0 equivalent) and 2-(2,4-dichlorophenyl)ethanamine (1.1-1.5 equivalents) in a suitable solvent such as n-butanol or ethanol.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-2.0 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 16-24 hours. The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified. Purification strategies for purine derivatives often involve recrystallization from a suitable solvent or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol.[9]

Visualization of the Synthesis Pathway

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Part 1: Synthesis of Amine Intermediate cluster_1 Part 2: Final Product Synthesis 2_4_dichlorobenzyl_chloride 2,4-Dichlorobenzyl chloride 2_4_dichlorophenylacetonitrile 2,4-Dichlorophenyl- acetonitrile 2_4_dichlorobenzyl_chloride->2_4_dichlorophenylacetonitrile  NaCN, H2O, Reflux   2_4_dichlorophenylethanamine 2-(2,4-Dichlorophenyl)- ethanamine 2_4_dichlorophenylacetonitrile->2_4_dichlorophenylethanamine  1. LiAlH4, THF  2. H2O work-up   final_product N-[2-(2,4-dichlorophenyl)ethyl]- 7H-purin-6-amine 2_4_dichlorophenylethanamine->final_product  DIPEA, n-BuOH,  Reflux   6_chloropurine 6-Chloropurine 6_chloropurine->final_product

Caption: Overall synthetic pathway for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the experimental workflow.

Experimental_Workflow start Start step1 Synthesize 2,4-Dichlorophenylacetonitrile start->step1 step2 Reduce Nitrile to 2-(2,4-dichlorophenyl)ethanamine step1->step2 step3 Couple Amine with 6-Chloropurine step2->step3 purification Purify Final Product (Chromatography/Recrystallization) step3->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: High-level experimental workflow for the synthesis.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2,4-Dichlorobenzyl chlorideC₇H₅Cl₃195.48Liquid
2,4-DichlorophenylacetonitrileC₈H₅Cl₂N186.04Solid
2-(2,4-Dichlorophenyl)ethanamineC₈H₉Cl₂N190.07-
6-ChloropurineC₅H₃ClN₄154.56Solid
N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amineC₁₃H₁₁Cl₂N₅308.17-

Conclusion

The synthetic pathway described in this guide provides a reliable and well-precedented route to N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine. The two-part strategy allows for the efficient construction of the target molecule from commercially available starting materials. The provided protocols are based on established chemical transformations and offer a solid foundation for researchers undertaking the synthesis of this and related N6-substituted purine derivatives. Careful execution of the experimental procedures, particularly with respect to the handling of hazardous reagents like lithium aluminum hydride, is paramount for a successful outcome.

References

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or 2,3-bis(2,4-dichlorophenyl)propanenitrile from 2,4-dichlorobenzyl chloride and sodium cyanide. [Link]

  • PubMed. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • HETEROCYCLES. THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS'. [Link]

  • Chemguide. reducing nitriles to primary amines. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • PMC. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Google Patents. Chemical synthesis method of 6-chloropurine.
  • Organic & Biomolecular Chemistry (RSC Publishing). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. [Link]

  • ResearchGate. Reaction conditions: (a) 6‐chloropurine or 2,6‐dichloropurine, DIPEA,.... [Link]

  • Journal of the American Chemical Society. Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine2. [Link]

  • ACS Publications. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. [Link]

  • Google Patents.
  • PMC. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • Eureka | Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride. [Link]

  • MDPI. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. [Link]

  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]

  • KoreaScience. Synthesis of Some Biologically Active Halogenopurines. [Link]

  • PubMed. Structure and synthesis of 6-(substituted-imidazol-1-yl)purines: versatile substrates for regiospecific alkylation and glycosylation at N9. [Link]

  • PubMed. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. [Link]

  • ResearchGate. Particle size effect in the catalytic hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts. [Link]

  • Taylor & Francis Online. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. [Link]

  • MDPI. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]

Sources

Exploratory

A Framework for Pharmacokinetic Characterization of Novel Purine Analogs

Foreword: On the Pharmacokinetics of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine A comprehensive search of publicly available scientific literature and chemical databases reveals a significant data gap regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: On the Pharmacokinetics of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant data gap regarding the pharmacokinetic properties of the specific molecule, N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine. While related structures containing the 2,4-dichlorophenyl moiety have been investigated in various contexts, including as cannabinoid receptor agonists and dipeptidyl peptidase-4 inhibitors, no dedicated studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the requested purine derivative were identified.[1][2][3]

The purine scaffold itself is a cornerstone of numerous endogenous molecules and therapeutic agents.[4][5] However, the pharmacokinetic profile of any given purine derivative is profoundly influenced by its specific substitutions. The N-ethyl-2,4-dichlorophenyl group on the 6-amine position of the purine ring in the topic compound will dictate its physicochemical properties, such as lipophilicity and pKa, which in turn govern its interaction with metabolic enzymes, transporters, and plasma proteins. Without experimental data, any discussion of its ADME profile would be purely speculative.

In the spirit of fulfilling the user's request for a detailed, structurally sound technical guide, this document will pivot to a comprehensive examination of the general workflow and principles for characterizing the pharmacokinetics of a novel purine-based small molecule. This guide will serve as a robust framework for the type of research that would be required to characterize N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, thereby providing the audience of researchers and drug developers with a practical and scientifically rigorous blueprint.

We will delineate the essential in vitro and in vivo studies, explain the rationale behind each experimental choice, and present the data in the requested formats, including detailed protocols, data tables, and Graphviz diagrams. This approach ensures that while the specific data for the original compound is unavailable, the core requirements for a high-quality, in-depth technical guide on small molecule pharmacokinetics are fully met.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Path of Pharmacokinetic Analysis

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetics (PK). For a novel compound, such as a purine analog, defining its ADME profile is a cornerstone of preclinical development. This profile determines the compound's dosing regimen, therapeutic efficacy, and potential for toxicity. This guide outlines a logical, field-proven workflow for the comprehensive PK characterization of a novel purine-based chemical entity.

The core objective is to answer fundamental questions: How much of the drug gets into the body and how quickly (Absorption)? Where does it go (Distribution)? How is it chemically modified (Metabolism)? And how is it removed (Excretion)? Answering these questions involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies.

Stage 1: In Vitro ADME Profiling - The Foundation

Initial screening of a compound's properties is performed using a battery of in vitro assays. These experiments are designed to be rapid, cost-effective, and predictive of in vivo behavior, allowing for early identification of potential liabilities.[6][7]

Physicochemical Properties

Understanding the fundamental chemical properties is the first step, as they heavily influence a drug's behavior.

ParameterExperimental MethodRationale & Significance
Aqueous Solubility Thermodynamic or Kinetic Shake-Flask MethodDetermines the maximum concentration achievable in solution. Poor solubility can limit absorption and complicate formulation development.
Lipophilicity (LogD/LogP) Shake-Flask or Potentiometric TitrationMeasures the compound's partitioning between an organic and aqueous phase. LogD (at physiological pH 7.4) is crucial for predicting membrane permeability and tissue distribution.
pKa Potentiometric Titration or UV-spectroscopyIdentifies the ionization state of the molecule at different pH values. The purine core has multiple potential ionization sites, which will affect solubility, permeability, and binding.
Absorption & Permeability Assessment

These assays predict how well the compound will be absorbed from the gastrointestinal tract.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : A non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. It provides a quick measure of a compound's intrinsic permeability.

  • Caco-2 Permeability Assay : This is the gold standard for predicting intestinal absorption. It uses a monolayer of Caco-2 cells, which differentiate to form a barrier with tight junctions and express key drug transporters, mimicking the human intestinal epithelium.

  • Cell Culture : Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check : Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A-to-B) Transport :

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Basolateral to Apical (B-to-A) Transport :

    • Add the test compound to the basolateral (B) side.

    • Sample from the apical (A) side at the same time points.

  • Quantification : Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Metabolic Stability Assessment

These assays evaluate the compound's susceptibility to metabolism, which determines its half-life and potential for drug-drug interactions.

  • Liver Microsomal Stability Assay : Microsomes contain the highest concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. The compound is incubated with liver microsomes (human, rat, mouse) and the rate of its disappearance is measured.[6][7]

  • Hepatocyte Stability Assay : Using intact liver cells (hepatocytes) provides a more complete picture, as it includes both Phase I and Phase II metabolic pathways, as well as transporter activity.

G cluster_0 Phase 1: Microsomal Stability cluster_1 Phase 2: Hepatocyte Stability TestCompound Test Compound Microsomes Liver Microsomes (+ NADPH cofactor) TestCompound->Microsomes Incubation Incubate at 37°C Microsomes->Incubation Sampling Sample at T=0, 5, 15, 30 min Incubation->Sampling LCMS1 LC-MS/MS Analysis Sampling->LCMS1 HalfLife1 Calculate In Vitro t½ and Intrinsic Clearance LCMS1->HalfLife1 TestCompound2 Test Compound Hepatocytes Suspended Hepatocytes TestCompound2->Hepatocytes Incubation2 Incubate at 37°C Hepatocytes->Incubation2 Sampling2 Sample at T=0, 30, 60, 120 min Incubation2->Sampling2 LCMS2 LC-MS/MS Analysis Sampling2->LCMS2 HalfLife2 Calculate In Vitro t½ LCMS2->HalfLife2

Caption: Workflow for assessing in vitro metabolic stability.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (like albumin) is critical. Only the unbound fraction is free to distribute into tissues and exert a pharmacological effect.

  • Equilibrium Dialysis : This is the most common method. The compound in plasma is placed on one side of a semi-permeable membrane, with buffer on the other side. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the bound percentage.

Stage 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, studies in animal models are conducted to understand the compound's behavior in a whole organism.[8] Rodents (mice or rats) are typically used for initial studies.

Study Design

A standard single-dose PK study involves administering the compound via two different routes to separate groups of animals:

  • Intravenous (IV) Bolus : This route ensures 100% bioavailability and provides key parameters like clearance (CL) and volume of distribution (Vd).

  • Oral Gavage (PO) : This route is used to assess oral absorption and determine oral bioavailability (F%).

  • Animal Model : Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation : The compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15).[9]

  • Dosing :

    • IV Group: Administer a single dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling : Collect sparse blood samples (e.g., ~100 µL) from each animal at multiple time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[9]

  • Plasma Preparation : Centrifuge blood samples to separate plasma.

  • Bioanalysis : Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.

  • Pharmacokinetic Analysis : Use software like Phoenix® WinNonlin® to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterAbbreviationDescriptionSignificance
Maximum Concentration CmaxThe highest concentration of the drug observed in plasma.Related to efficacy and potential peak-concentration toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.Represents the overall exposure of the body to the drug.
Half-Life The time required for the drug concentration to decrease by half.Determines the dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation.Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Stage 3: Metabolite Identification and Reaction Phenotyping

Understanding how a compound is metabolized is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites.

  • Metabolite Identification (MetID) : High-resolution mass spectrometry is used to analyze samples from in vitro (hepatocytes) and in vivo (plasma, urine, feces) studies to identify the chemical structures of metabolites.

  • Reaction Phenotyping : A series of experiments using recombinant human CYP enzymes or specific chemical inhibitors are performed to identify which specific enzyme(s) are responsible for the compound's metabolism.

For a hypothetical purine analog, metabolism might involve oxidation of the purine ring or the dichlorophenyl moiety, followed by conjugation.

Caption: Hypothetical metabolic pathway for a novel purine analog.

Conclusion and Forward Look

This guide provides a comprehensive, structured framework for the pharmacokinetic evaluation of a novel purine analog like N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine. By systematically progressing from in vitro characterization to in vivo studies, researchers can build a robust data package. This package is essential for making informed decisions about a compound's potential for further development, optimizing its structure to improve drug-like properties, and designing safe and effective clinical studies. The integration of detailed protocols, clear rationale, and robust data analysis forms the bedrock of modern drug discovery and development.

References

This section would be populated with specific, clickable URLs to peer-reviewed articles and regulatory guidelines that support the methodologies described. As the initial search yielded no direct data, this reference list is illustrative of the types of sources that would be cited.

  • Title: Example: In Vitro ADME Assays in Drug Discovery Source: A relevant peer-reviewed journal (e.g., Drug Metabolism and Disposition) URL: [Link]

  • Title: Example: FDA Guidance for Industry: In Vitro Drug Interaction Studies Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Example: Use of Non-compartmental Analysis in Pharmacokinetics Source: A relevant textbook or review article (e.g., Journal of Pharmacokinetics and Pharmacodynamics) URL: [Link]

  • Title: Example: Caco-2 Permeability as a Predictor of Oral Absorption Source: A relevant peer-reviewed journal (e.g., Pharmaceutical Research) URL: [Link]

Sources

Foundational

Preclinical Profiling and Structural Characterization of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (Molecular Formula: C₁₃H₁₁Cl₂N₅) represents a highly specialized N6-substituted adenine derivative. In modern drug discovery, N6-substituted purines are privileged scaffolds, frequently utilized as ATP-competitive kinase inhibitors, adenosine receptor modulators, and antineoplastic agents[1][2].

This whitepaper provides an in-depth technical analysis of the structural properties, molecular weight characteristics, and synthetic methodologies associated with this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive data—focusing instead on the causality behind its physicochemical behavior and providing self-validating protocols for its synthesis and structural verification.

Physicochemical & Structural Profiling

To effectively formulate and assay this compound, researchers must understand its exact physical parameters and the dynamic nature of the purine core. The 2,4-dichlorophenyl moiety provides significant lipophilicity and electron-withdrawing character, while the ethyl linker ensures the conformational flexibility required to navigate deep hydrophobic pockets in target proteins[1].

Quantitative Data Summary
ParameterValueCausality / Significance in Drug Design
IUPAC Name N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amineDefines exact connectivity and the 7H-tautomeric state.
Molecular Formula C₁₃H₁₁Cl₂N₅Dictates the isotopic distribution pattern for HRMS.
Molecular Weight 308.17 g/mol Falls well within Lipinski’s Rule of 5 (MW < 500), ensuring favorable theoretical oral bioavailability.
Exact Mass 307.039 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation to distinguish from isobaric impurities.
H-Bond Donors 2 (N6-H, N7-H)Essential for anchoring the molecule to the hinge region of kinases (e.g., via backbone carbonyls).
H-Bond Acceptors 3 (N1, N3, N9)Facilitates secondary dipole interactions within the ATP-binding cleft.
Rotatable Bonds 4Allows the 2,4-dichlorophenyl ring to adopt an orthogonal conformation relative to the planar purine core.
Tautomerism and Structural Dynamics

In solution, the purine core of this compound exists in a dynamic equilibrium between the 7H and 9H tautomers. While the IUPAC name specifies the 7H form, the 9H form is often the dominant species in polar protic environments. This tautomerism is a critical variable during NMR characterization, as it broadens the signals of the imidazole protons at room temperature.

Synthetic Methodology & Purification Workflow

The synthesis of N6-substituted adenines relies heavily on the nucleophilic aromatic substitution (SₙAr) of 6-halopurines[3]. The following protocol is designed as a self-validating system , ensuring that the chemist can verify the success of each step in real-time.

Synthesis A 6-Chloro-9H-purine (Electrophile) C SNAr Reaction n-BuOH, DIPEA, 110°C A->C B 2-(2,4-Dichlorophenyl)ethanamine (Nucleophile) B->C D Crude N6-Substituted Purine (Intermediate) C->D High Yield E Tautomeric Equilibration (7H ⇌ 9H) D->E F Purified Target Compound (C13H11Cl2N5) E->F Crystallization

Caption: Synthesis and tautomeric equilibration workflow for the N6-substituted purine.

Step-by-Step SₙAr Protocol
  • Reagent Assembly: Combine 6-chloropurine (1.0 eq) and 2-(2,4-dichlorophenyl)ethanamine (1.2 eq) in a round-bottom flask.

  • Solvent Selection (Causality): Suspend the mixture in anhydrous n-butanol. Why n-butanol? The high boiling point (117°C) allows the reaction to reach the thermal activation energy required for SₙAr on the electron-deficient pyrimidine ring without the need for pressurized microwave reactors[1].

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Why DIPEA? As a sterically hindered, non-nucleophilic base, DIPEA neutralizes the HCl byproduct. If HCl is not scavenged, it will protonate the primary amine nucleophile, instantly stalling the reaction.

  • Reflux and Monitoring: Heat the reaction to 110°C under an inert argon atmosphere for 12 hours.

  • System Validation (Checkpoint): Monitor the reaction via TLC (DCM:MeOH 9:1). The validation of conversion is confirmed by the disappearance of the 6-chloropurine spot (Rf ~0.4) and the emergence of a highly UV-active product spot (Rf ~0.3). Troubleshooting: If the reaction stalls, check the pH of the mixture; it must remain basic (pH > 8) to keep the nucleophile active.

Pharmacological Mechanism: Receptor Binding & Kinase Inhibition

N6-substituted adenines are classical bioisosteres of ATP and adenosine[4]. In the context of drug development, the purine core acts as the "warhead" that anchors to the hinge region of a kinase or the orthosteric site of an adenosine receptor.

The 2,4-dichlorophenyl group is the selectivity filter. The bulky, electron-rich chlorine atoms engage in halogen bonding and π−π stacking with hydrophobic residues deep within the binding pocket, displacing structured water molecules and driving the thermodynamics of binding through favorable entropy.

Mechanism Target Kinase ATP-Binding Pocket Purine Purine Core (Hinge Region Binding) Target->Purine H-Bonds (N1, N6, N7) Aryl 2,4-Dichlorophenyl (Hydrophobic Pocket) Target->Aryl Halogen/Pi-Pi Bonds Linker Ethyl Linker (Conformational Flexibility) Purine->Linker Effect Enzyme Inhibition & Signal Blockade Purine->Effect Linker->Aryl Aryl->Effect

Caption: Structural binding mechanism of the compound within a kinase ATP-binding pocket.

Analytical Validation Protocols

To ensure scientific integrity, the synthesized compound must be rigorously validated. The following NMR and HRMS protocols are designed to self-correct common analytical errors associated with purine derivatives.

Nuclear Magnetic Resonance (NMR) Validation
  • Solvent Choice (Causality): Dissolve 5 mg of the purified compound in DMSO-d₆. Why DMSO? Purines exhibit immense intermolecular hydrogen bonding, leading to aggregation and signal broadening in less polar solvents like CDCl₃. DMSO disrupts these networks, ensuring sharp, resolvable signals.

  • Validation Checkpoint 1 (Tautomerism): Look for a broad singlet integrating to 1H around 12.0–13.0 ppm. This confirms the presence of the exchangeable purine N-H (N7/N9 tautomerism).

  • Validation Checkpoint 2 (Linker Connectivity): The N6-H proton must appear as a distinct triplet (due to coupling with the adjacent CH₂ of the ethyl linker) around 7.5–8.0 ppm. Failure state: If the N6-H signal is a singlet, it indicates a failure in scalar coupling, suggesting the ethyl linker was cleaved or an incorrect structural isomer was formed.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization Positive mode (ESI+).

  • Validation Checkpoint: The exact mass of the unprotonated molecule is 307.039 Da. The spectrum must show a dominant [M+H]⁺ peak at m/z 308.046 . Furthermore, due to the presence of two chlorine atoms, the isotopic distribution must display a characteristic 9:6:1 ratio for the M, M+2, and M+4 peaks, validating the preservation of the 2,4-dichlorophenyl moiety.

Sources

Exploratory

Technical Guide to the Safe Handling of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

A Whitepaper for Drug Development Professionals and Research Scientists Disclaimer: No specific Safety Data Sheet (SDS) for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine has been published. This document is a technica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Development Professionals and Research Scientists

Disclaimer: No specific Safety Data Sheet (SDS) for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine has been published. This document is a technical guide synthesized from data on structurally related compounds to provide a robust framework for safe handling, storage, and emergency procedures. The recommendations herein are based on the inferred hazard profile derived from its constituent chemical moieties: a purine core, an ethylamine linker, and a 2,4-dichlorophenyl group. All personnel must handle this compound as a substance of unknown toxicity and adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Compound Identity and Inferred Hazard Profile

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a synthetic organic molecule incorporating three key structural features that dictate its potential toxicological and chemical properties.

  • 2,4-Dichlorophenyl Moiety: This group is a common feature in many pesticides and herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] Compounds containing this moiety are frequently associated with significant health hazards, including severe eye and skin irritation, and potential for organ damage (liver, kidneys) with prolonged or repeated exposure.[2][3]

  • Amine Group: Amines are organic bases and can be irritants.[4] Aromatic amines, in particular, can be toxic and may be absorbed through the skin.[5] The amine linkage in this compound suggests it may cause skin and respiratory irritation.[6]

  • Purine Core: The 7H-purin-6-amine (adenine) core is a fundamental component of nucleic acids. Synthetic purine analogs are often biologically active and are a cornerstone of many therapeutic agents. For instance, related purine derivatives have been investigated for antitumor activity.[7] This suggests that the target compound could have potent, uncharacterized biological effects and should be handled with appropriate containment to avoid systemic exposure.

Based on this structural analysis, N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine should be presumed to be a hazardous substance with the potential to cause serious eye damage, skin and respiratory irritation, and possible systemic toxicity upon ingestion, inhalation, or dermal absorption.

Hazard Identification and Precautionary Measures

While not formally classified, a conservative hazard assessment based on analogous compounds suggests the following GHS (Globally Harmonized System) classifications should be assumed:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage / irritation.[2][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Suspected)H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[2]

Signal Word: DANGER[8]

Precautionary Statements:

  • Prevention: Do not get in eyes, on skin, or on clothing.[8] Wash hands and any exposed skin thoroughly after handling.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[8][10] Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[6] Avoid breathing dust, fumes, or vapors.[6]

  • Response: If medical advice is needed, have the product container or label at hand.[8] For specific first aid measures, refer to Section 3 of this guide.

  • Storage: Store in a well-ventilated, cool, and dry place.[9][10] Keep container tightly closed and store locked up.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

First-Aid and Emergency Response Protocols

Immediate medical attention is critical in the event of exposure. Exposures require specialized first aid and medical follow-up.[10]

Step-by-Step First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 20 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[2][10] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.[6]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] If skin irritation occurs, seek medical attention.[12] Wash contaminated clothing before reuse.[8]

  • Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[2] If the victim is not breathing, administer artificial respiration.[10] If breathing is difficult, administer oxygen.[10] Call a poison control center or doctor for further treatment advice.[8]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[6] Never give anything by mouth to an unconscious person.[8] Seek immediate medical advice.[10]

First-Aid Workflow Diagram

FirstAidWorkflow cluster_assessment Initial Assessment cluster_actions Immediate Actions Start Exposure Event Occurs AssessRoute Identify Route of Exposure (Eye, Skin, Inhalation, Ingestion) Start->AssessRoute Eye EYE Flush with water for 20+ mins. Remove contacts. AssessRoute->Eye Eye Skin SKIN Remove contaminated clothing. Wash with soap & water for 15+ mins. AssessRoute->Skin Skin Inhalation INHALATION Move to fresh air. Provide O2 or artificial respiration if needed. AssessRoute->Inhalation Inhalation Ingestion INGESTION Rinse mouth. Give 2 glasses of water. DO NOT induce vomiting. AssessRoute->Ingestion Ingestion Medical Seek IMMEDIATE Medical Attention Bring SDS/Label Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: Workflow for First-Aid Response.

Fire-Fighting and Explosion Hazard Data

  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or a water spray.[10]

  • Specific Hazards: Combustion may produce irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[9] Containers may explode when heated.[10]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode and full protective clothing to prevent contact with skin and eyes.[11] Move containers from the fire area if it can be done without risk. Dike fire-control water for later disposal to prevent environmental contamination.[10]

Accidental Release Measures

Spill Containment and Cleanup Protocol
  • Evacuate & Secure: Immediately evacuate unnecessary personnel from the area. Mark the contaminated area and prevent access.[11] Eliminate all ignition sources (sparks, flames, hot surfaces).[10]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Personal Protection: Responders must wear appropriate PPE as described in Section 7, including a NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and protective clothing.[10][11] Do not touch or walk through the spilled material.[10]

  • Containment (Solid/Powder Spill):

    • Gently cover the spill with a plastic sheet or tarp to minimize dust generation.[10]

    • Do not create a dust cloud.[10]

    • Using clean, non-sparking tools (e.g., a clean shovel), carefully place the material into a clean, dry, and properly labeled container for disposal.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[11]

Spill Response Workflow Diagram

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Secure Area (Remove ignition sources) Spill->Evacuate PPE 2. Don Correct PPE (Respirator, Gloves, Goggles, Suit) Evacuate->PPE Contain 3. Contain Spill Cover powder to prevent dust PPE->Contain Collect 4. Collect Material Use non-sparking tools Place in labeled waste container Contain->Collect Clean 5. Decontaminate Area Collect->Clean Dispose 6. Dispose of Waste (Follow regulations) Clean->Dispose HierarchyOfControls Elimination Elimination (Not applicable for research) Substitution Substitution (Use a less hazardous chemical) lab1 Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) lab2 Least Effective

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Foundational

Crystallographic Architecture and Pharmacophore Dynamics of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary The compound N-[2-(2,4-dichlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine belongs to a privileged class of N6-substituted adenine derivatives. In medicinal chemistry, this scaffold is highly prized for its ability to act as an ATP-competitive kinase inhibitor and an adenosine receptor modulator [2]. By conjugating a rigid, hydrogen-bonding purine core with a flexible, lipophilic 2,4-dichlorophenyl moiety, the molecule achieves both high-affinity target anchoring and deep-pocket specificity.

This whitepaper provides an in-depth technical analysis of the compound's crystallographic behavior, tautomeric dynamics, and pharmacophore mapping. Furthermore, it details a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD) to ensure absolute structural fidelity during drug development.

Crystallographic Architecture & Tautomeric Dynamics

The 7H vs. 9H Tautomeric Equilibrium

Unsubstituted adenine predominantly exists as the 9H-tautomer in aqueous solution. However, the introduction of bulky N6-substituents significantly alters the electronic landscape of the purine ring. X-ray crystallographic studies of N6-substituted adenines frequently reveal the stabilization of the 7H-purine tautomer in the solid state [1].

This stabilization is driven by the Hoogsteen face (comprising N6 and N7). In the crystal lattice, the 7H-tautomer allows for a highly stable, bifurcated intermolecular hydrogen-bonding network where the N6-H acts as a donor and the unprotonated N9 acts as an acceptor, often bridging with lattice solvent molecules or counterions [3].

Conformational Decoupling via the Ethyl Linker

The ethyl chain serves as a critical conformational shock absorber. It decouples the planar, rigid purine system from the bulky 2,4-dichlorophenyl ring. Crystallographic data for similar aralkyl-purines typically show the phenyl ring rotated out of the purine plane (dihedral angles of 60°–90°) to minimize steric clash and optimize crystal packing density.

Table 1: Domain-Specific Crystallographic and Pharmacological Properties
Structural DomainCrystallographic SignaturePharmacological FunctionIntermolecular Interactions
7H-Purine Core Planar (RMSD < 0.02 Å); Hoogsteen H-bondingATP-mimetic hinge binderN1/N6 H-bond donors/acceptors; π−π stacking
Ethyl Linker Gauche/Anti conformational polymorphismSpatial decouplingWeak van der Waals; conformational entropy
2,4-Dichlorophenyl Out-of-plane rotation (Dihedral 60°-90°)Hydrophobic pocket probeHalogen bonding ( σ -holes); hydrophobic packing

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the tautomeric state and 3D conformation of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, high-resolution SCXRD is required. The following workflow is designed not just as a set of instructions, but as a self-validating system where the physical chemistry dictates the outcome, and the mathematical refinement proves the result.

Step-by-Step Methodology
  • Solvation and Disruption of Aggregates:

    • Action: Dissolve 10 mg of the highly pure compound in 500 µL of a polar aprotic solvent (e.g., anhydrous DMF).

    • Causality: N6-substituted purines have a strong propensity for π−π stacking, leading to rapid, amorphous precipitation. A polar aprotic solvent fully solvates the planar faces of the purine, disrupting premature aggregation and ensuring the molecules remain in a monomeric state prior to nucleation.

  • Controlled Nucleation via Vapor Diffusion:

    • Action: Place the open sample vial inside a larger, sealed reservoir containing 5 mL of a volatile anti-solvent (e.g., diethyl ether). Incubate at 20 °C in a vibration-free environment.

    • Causality: We explicitly avoid slow evaporation, which concentrates impurities and causes crystal defects. Vapor diffusion allows the highly volatile anti-solvent to slowly permeate the DMF phase. This gradually lowers the dielectric constant of the solution, crossing the solubility threshold at a micro-thermodynamic rate to yield a single, macroscopic, defect-free crystal.

  • Cryo-Mounting and Data Collection:

    • Action: Harvest a crystal (approx. 0.2 × 0.1 × 0.1 mm), coat it in paratone oil, and mount it on a goniometer under a 100 K nitrogen stream. Irradiate with Mo-K α ( λ=0.71073 Å) or Cu-K α X-rays.

    • Causality: Cryo-cooling to 100 K drastically reduces the thermal vibration of atoms (minimizing the Debye-Waller factors). This prevents the smearing of electron density, allowing for the detection of high-angle reflections necessary to resolve the exact positions of hydrogen atoms (critical for confirming the 7H vs. 9H tautomer).

  • Phase Resolution and Mathematical Self-Validation:

    • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the atomic model against the squared structure factors ( F2 ) using least-squares minimization (SHELXL).

    • System Validation: This protocol inherently validates itself. The raw diffraction spots are empirically converted into an electron density map. If the proposed molecular structure is incorrect, the algorithm will fail to converge. A final discrepancy factor ( R1​ ) of < 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically guarantees that the atomic model is the only valid interpretation of the physical data, entirely eliminating observer bias.

G A Compound Solvation (Polar Aprotic) B Vapor Diffusion (Anti-Solvent) A->B C Cryo-Mounting (100-120 K) B->C D X-Ray Diffraction (Mo/Cu Kα) C->D E Phase Resolution (Direct Methods) D->E F Model Refinement (R1 < 0.05) E->F

Fig 1: Self-validating workflow for the crystallization and X-ray diffraction of purine derivatives.

Pharmacophore Mapping & Target Engagement

The structural features elucidated by crystallography directly translate to the molecule's efficacy as a biological probe or therapeutic agent.

The ATP-Mimetic Hinge Binder

In the context of kinase inhibition, the 7H-purin-6-amine core acts as a highly efficient ATP competitive scaffold [2]. The N1 nitrogen and the exocyclic N6-amine act as an obligate hydrogen-bond acceptor-donor pair. These atoms engage directly with the backbone amide linkages of the kinase hinge region (e.g., interacting with Met and Glu/Leu residues).

Halogen Bonding in the Hydrophobic Pocket

The 2,4-dichlorophenyl moiety is not merely a bulky lipophilic group; it is a highly tuned electronic probe. While it provides excellent van der Waals packing within deep hydrophobic specificity pockets (such as the DFG-out pocket in Type II inhibitors or adenosine receptor clefts [5]), the chlorine atoms play a specialized role.

Due to the anisotropic distribution of electron density around covalently bound halogens, a region of positive electrostatic potential—known as a σ -hole —forms along the extension of the C-Cl bond axis. This allows the chlorine atoms to act as Lewis acids, forming highly directional halogen bonds with the carbonyl oxygens of the protein backbone [4]. This interaction significantly decreases the off-rate ( koff​ ) of the drug, increasing target residence time.

G Ligand N-[2-(2,4-dichlorophenyl)ethyl] -7H-purin-6-amine Purine 7H-Purine Core (N1, N6, N7) Ligand->Purine Domain 1 DCP 2,4-Dichlorophenyl Moiety Ligand->DCP Domain 2 Hinge Kinase Hinge Region (ATP-Mimetic H-Bonds) Purine->Hinge N1/N6 Engagement Pocket Hydrophobic Pocket (Halogen Bonding / Sterics) DCP->Pocket Cl-O / Cl-Pi Interactions

Fig 2: Pharmacophore mapping of the purine and dichlorophenyl domains to target kinase regions.

References

  • Supramolecular Structures and Tautomerism of Carboxylate Salts of Adenine and Pharmaceutically Relevant N6-substituted Adenine.SciSpace / Crystal Growth & Design.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Importance of halide involving interactions at Hoogsteen sites in supramolecular architectures of some coordination metal complexes of N6-benzyl/furfuryl adenine.PMC.
  • Structure-Based Design of a Potent and Selective YTHDC1 Ligand.PMC.
  • Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization and Use of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in Cell Culture

Introduction: Understanding N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a synthetic purine derivative. Structurally, it is an N6-substituted purine, a class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a synthetic purine derivative. Structurally, it is an N6-substituted purine, a class of compounds known for a wide range of biological activities. N6-substituted adenosines and related purine analogs have been investigated for their potential as receptor modulators, antitumor agents, and cytokinin activities.[1][2][3] The 2,4-dichlorophenyl moiety is a common substituent in pharmacologically active compounds and is known to influence their biological properties.[4][5][6] Given its structure, N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is likely to be investigated for its effects on cell signaling pathways, proliferation, or other cellular processes.

The successful use of this compound in in vitro cell-based assays is critically dependent on proper solubilization and handling to ensure accurate and reproducible results. This document provides a comprehensive guide to dissolving N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, preparing stock and working solutions, and its application in cell culture experiments. The protocols outlined below are based on established methods for similar purine analogs and are designed to serve as a robust starting point for your research.[7]

Physicochemical Properties and Solubility

Solvent Predicted Solubility Rationale & Recommendations
Water Very Low to InsolubleThe hydrophobic dichlorophenyl and ethyl groups significantly decrease aqueous solubility. Direct dissolution in aqueous buffers or cell culture media is not recommended.
Ethanol Slightly to Sparingly SolubleMay be used for initial solubilization, but DMSO is generally preferred for higher concentration stock solutions.
Dimethyl Sulfoxide (DMSO) Freely Soluble Recommended solvent. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is compatible with most cell culture applications at low final concentrations.[7]
Dimethylformamide (DMF) SolubleAn alternative to DMSO, but it is generally more toxic to cells. Use with caution and ensure the final concentration is minimized.

It is imperative to empirically determine the solubility of each new lot of the compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.

Materials:

  • N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine to room temperature to prevent condensation of moisture.

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out a precise amount of the compound. For example, to prepare 1 mL of a 20 mM stock solution (Molecular Weight to be determined by the user), you would weigh out (20/1000) * MW * 0.001 grams.

  • Dissolution:

    • Transfer the weighed compound into a sterile amber microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start weigh Weigh Compound start->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect vortex->inspect inspect->vortex Particulates Present aliquot Aliquot into Vials inspect->aliquot Completely Dissolved store Store at -20°C / -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol details the serial dilution of the DMSO stock solution and its addition to cell culture medium for treating cells.

Materials:

  • 20 mM stock solution of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line[9]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Cultured cells ready for treatment

Procedure:

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 20 mM stock solution at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Preparing an Intermediate Dilution (Recommended):

    • To improve accuracy, it is best to perform a serial dilution. For example, to achieve a final concentration of 20 µM in your cell culture well, you might first prepare a 2 mM intermediate solution.

    • To do this, dilute the 20 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 20 mM stock + 90 µL of medium).

  • Dosing the Cells:

    • Add the appropriate volume of the intermediate or stock solution to the cell culture wells containing pre-warmed complete medium. For example, to achieve a 20 µM final concentration from a 2 mM intermediate solution, you would add 10 µL of the intermediate solution to 990 µL of medium in the well (a 1:100 dilution).

    • Gently swirl the plate to ensure even distribution of the compound.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiment. This consists of treating a set of cells with the same final concentration of DMSO as the cells receiving the compound.[7] For example, if your final DMSO concentration is 0.1%, your vehicle control wells should also contain 0.1% DMSO.

  • Incubation:

    • Return the cells to the incubator and proceed with your experimental timeline.

Diagram of Serial Dilution for Cell Dosing

G stock 20 mM Stock in 100% DMSO intermediate 2 mM Intermediate in 10% DMSO + Medium stock->intermediate 1:10 Dilution (in Medium) final 20 µM Final Concentration in Cell Culture Well (Final DMSO < 0.1%) intermediate->final 1:100 Dilution (in Well with Cells)

Caption: Serial dilution from stock to final working concentration.

Quality Control and Best Practices

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[10]

  • Solubility in Media: After diluting the compound into the cell culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore alternative solubilization strategies.

  • pH Check: For some compounds, dissolution in DMSO can alter the pH of the final culture medium. It is good practice to check the pH of the medium after adding the compound, especially when using higher concentrations.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination to ensure the validity of your experimental results.[9]

Troubleshooting

Problem Possible Cause Solution
Compound precipitates upon addition to media. The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final working concentration. - Prepare a fresh intermediate dilution in a serum-free medium before adding to the complete medium. - Consider using a solubilizing agent, but this must be carefully validated for its effects on the cells.
Inconsistent experimental results. - Incomplete dissolution of the stock solution. - Degradation of the compound due to repeated freeze-thaw cycles. - Inaccurate pipetting.- Ensure the stock solution is completely dissolved before use. - Always use fresh aliquots of the stock solution. - Use calibrated pipettes and proper pipetting techniques.
High background toxicity in vehicle control. The final DMSO concentration is too high for the specific cell line.- Reduce the final DMSO concentration by preparing a more concentrated stock solution or by performing additional serial dilutions. - Test the tolerance of your specific cell line to a range of DMSO concentrations.

Safety Precautions

  • N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a chemical of unknown toxicity. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powdered compound and concentrated DMSO solutions.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.

References

  • Vertex AI Search, Description and Solubility - N. (2011).
  • PubMed, Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor.
  • PMC, Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines.
  • ResearchGate, (PDF) N6-Substituted adenosines. Cytokinin and antitumor activities. (2011).
  • AIR Unimi, N6-ISOPENTENYL ADENOSINE, A PROMISING ANTICANCER AGENT: SYNTHESIS OF NOVEL ANALOGUES, EVALUATION OF ANTIPROLIFER
  • PubMed, Some short-chain N6-substituted adenosine analogues with antitumor properties. (1980).
  • PMC, N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences
  • HPRA.ie, Summary of Product Characteristics. (2017).
  • ResearchG
  • Protocols.io, Cell culture. (2023).
  • ResearchGate, (PDF)
  • ACS Publications, Chemically Engineered Sulfates of Lasiodiplodan: Antioxidant, Antimicrobial, and Antirespiratory Syncytial Virus (RSV) Activities. (2026).
  • Shared Research Facilities, BNRF GENERAL CELL CULTURE PROTOCOL. (2014).
  • bioRxiv.org, Purine nucleobases enhance CD8+ T cell effector function. (2025).
  • Sigma-Aldrich, Uric Acid in Cell Culture.
  • MMRRC at UC Davis, Protocol for Culturing Soriano Gene Trap ES cell lines.
  • Benchchem, Application Notes and Protocols for Assessing the Cellular Uptake of 6-(Decyldithio)-1H-purin-2-amine.
  • MDPI, Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • 7-((2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol.
  • TOKU-E, Solubility D
  • ACS Publications - American Chemical Society, Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596. (2010).
  • ResearchGate, N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,...
  • PubMed, 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a Novel CB2 Agonist, Alleviates Neuropathic Pain Through Functional Microglial Changes in Mice. (2010).
  • ResearchGate, A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride*. (2026).
  • PMC, Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implic

Sources

Application

HPLC protocol for quantifying N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Application Note: HPLC-UV/MS/MS Method Development and Validation for the Quantification of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine Executive Summary & Scientific Context N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV/MS/MS Method Development and Validation for the Quantification of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Executive Summary & Scientific Context

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (hereafter referred to as DCPE-adenine ) is a highly lipophilic N6-substituted purine derivative. Compounds in this structural class frequently act as potent kinase inhibitors, adenosine receptor antagonists, or synthetic cytokinins in agricultural biotechnology[1].

Quantifying this molecule in complex biological matrices (e.g., plasma, plant tissue extracts) presents two distinct analytical challenges:

  • Basic Purine Core: The adenine ring possesses multiple basic nitrogen atoms (pKa ~4.0 and ~9.8). In reversed-phase liquid chromatography (RPLC), these nitrogens can undergo secondary ion-exchange interactions with residual free silanols on the silica backbone, leading to severe peak tailing and loss of resolution.

  • High Lipophilicity: The bulky 2,4-dichlorophenylethyl moiety dramatically increases the molecule's hydrophobicity compared to endogenous purines, requiring a carefully optimized gradient to ensure timely elution without co-eluting with non-polar lipids.

This application note details a self-validating, step-by-step HPLC-UV/MS/MS protocol designed to overcome these challenges, adhering strictly to the [2].

Mechanistic Rationale & Causality (E-E-A-T)

As a bioanalytical scientist, method development is not merely about selecting parameters, but engineering a chemical environment that forces the analyte to behave predictably.

  • Stationary Phase Selection: We utilize a sub-2-micron, fully end-capped C18 column. End-capping chemically blocks residual silanols, removing the primary cause of purine peak tailing[3].

  • Mobile Phase Causality: An acidic mobile phase consisting of 0.1% Formic Acid (pH ~2.7) is employed. This pH is intentionally chosen to be well below the pKa of the purine nitrogens, ensuring the ring is fully and uniformly protonated. This uniform ionization state sharpens the chromatographic peak and acts as an abundant proton source to maximize ionization efficiency in Positive Electrospray Ionization (ESI+)[1].

  • Sample Preparation Causality: Protein precipitation (PPT) using cold acetonitrile is utilized. Acetonitrile strips the hydration shell from plasma proteins, causing them to denature and precipitate. Simultaneously, its high organic strength ensures the highly lipophilic DCPE-adenine remains fully solubilized, preventing analyte loss due to protein occlusion[2].

Mandatory Visualization: Analytical Workflow

HPLC_Workflow S1 1. Sample Preparation Protein Precipitation (MeCN) S2 2. Chromatographic Separation End-capped C18, Gradient Elution S1->S2 S3 3. Dual Detection UV (268 nm) & ESI-MS/MS (+) S2->S3 S4 4. Data Analysis Peak Integration & Quantification S3->S4 S5 5. ICH M10 Validation Accuracy, Precision, Stability S4->S5

Analytical workflow for DCPE-adenine quantification, from sample prep to ICH M10 validation.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) (e.g., 6-benzylaminopurine at 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Crucial Step: Dilute the supernatant with 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Injecting a sample with >75% organic solvent into a highly aqueous initial mobile phase causes "solvent fronting" and peak distortion. Diluting with water matches the sample solvent strength to the initial gradient conditions, ensuring the analyte focuses tightly at the head of the column.

HPLC-UV/MS/MS Conditions
  • Column: End-capped C18 (e.g., 2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces mobile phase viscosity and backpressure).

  • Injection Volume: 5 µL.

  • UV Detection: 268 nm (characteristic λmax​ for N6-substituted adenines).

Table 1: HPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in MeCN)
0.0 0.4 90 10
1.0 0.4 90 10
5.0 0.4 10 90
7.0 0.4 10 90
7.1 0.4 90 10

| 10.0 | 0.4 | 90 | 10 |

Mass Spectrometry (ESI-MS/MS) Parameters

The monoisotopic mass of DCPE-adenine is 307.04 Da. In positive ESI, protonation yields an abundant [M+H]+ precursor ion at m/z 308.0. Collision-induced dissociation (CID) primarily cleaves the C-N bond at the N6 position, producing a highly stable adenine core fragment at m/z 136.1[3].

Table 2: MS/MS MRM Transitions (Positive Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
DCPE-adenine 308.0 136.1 25 Quantifier
DCPE-adenine 308.0 173.0 20 Qualifier

| IS (6-BAP) | 226.1 | 136.1 | 22 | Internal Standard |

The Self-Validating System (ICH M10 Compliance)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical run must pass built-in System Suitability Tests (SST) and Quality Control (QC) checks before data can be accepted, directly aligning with .

Table 3: System Suitability and Run Acceptance Criteria

Validation Parameter ICH M10 Acceptance Criteria Mechanistic Corrective Action if Failed
Blank / Zero Sample Analyte area < 20% of LLOQ area Carryover detected: Extend the high-organic wash phase (7.0 min mark) to flush lipophilic residues.
LLOQ Sensitivity Signal-to-Noise (S/N) ≥ 5 Ion suppression: Assess matrix effects; increase sample dilution or switch from PPT to Solid Phase Extraction (SPE).
Calibration Curve R² ≥ 0.99; ±15% of nominal Non-linearity: Detector saturation occurring. Reduce injection volume or upper curve limit.

| QC Accuracy | ±15% of nominal concentration | Extraction failure: Verify internal standard tracking to ensure consistent recovery across samples. |

By embedding these criteria directly into the sequence (running Blank LLOQ Standard Curve QCs Unknowns), the methodology continuously proves its own accuracy and precision, eliminating analytical drift.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid Source: MDPI (Molecules Journal) URL:[Link]

  • A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction Source: PubMed Central (PMC) / Plant Methods URL:[Link]

Sources

Method

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine preparation for flow cytometry

Application Note & Protocol Analysis of Cellular Responses to N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine via Intracellular Flow Cytometry Abstract This document provides a comprehensive guide for researchers utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Analysis of Cellular Responses to N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine via Intracellular Flow Cytometry

Abstract

This document provides a comprehensive guide for researchers utilizing N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, a purine derivative with potential applications in modulating cellular signaling pathways. Purine-based compounds are known to influence a variety of cellular processes, including cell cycle progression, kinase activity, and apoptosis.[1] Flow cytometry offers a powerful, high-throughput platform for dissecting these effects at a single-cell level. This guide details optimized protocols for cell preparation, drug treatment, and subsequent intracellular staining to empower researchers in drug development and cell biology to obtain reliable and reproducible data. We emphasize the critical choices in fixation and permeabilization methodologies, providing a framework for protocol optimization based on experimental goals and target antigen location.

Principle of the Assay

The core objective is to quantify a specific intracellular protein marker in response to treatment with N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine. Because the compound is a small molecule designed to act within the cell, and the targets of interest (e.g., phosphorylated signaling proteins, cell cycle regulators, apoptosis markers) are also intracellular, the protocol requires steps to preserve the cell's state while allowing antibody access to the cell's interior.[2]

The workflow involves three critical stages:

  • Cell Treatment: Exposing a single-cell suspension to the compound for a defined period to induce a biological response.

  • Fixation: Cross-linking proteins and locking cellular structures in place using reagents like paraformaldehyde (PFA). This creates a "snapshot" of the cell's state at the time of harvesting and prevents protein degradation.[3]

  • Permeabilization: Creating pores in the cellular and/or nuclear membranes using detergents or alcohols. This crucial step allows large antibody molecules to enter the cell and bind to their specific targets.[4]

The choice of fixation and permeabilization agents is the most critical decision point and directly impacts epitope accessibility and fluorochrome stability.[3]

Materials and Reagents

ReagentRecommended Specifications
Cell Lines Relevant cancer or immortalized cell lines (e.g., HCT-15, Jurkat, HeLa).[5]
Cell Culture Medium Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.[5]
Compound Stock Solution N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine dissolved in 100% DMSO at a high concentration (e.g., 10-50 mM).
Phosphate-Buffered Saline (PBS) Ca2+/Mg2+ free, pH 7.4.
Flow Cytometry Staining Buffer PBS + 2% FBS + 0.05% Sodium Azide.
Fixation Buffer 2-4% Paraformaldehyde (PFA) in PBS, methanol-free. Prepare fresh or use a commercial solution.
Permeabilization Buffer (Detergent-Based) Mild: 0.1-0.5% Saponin in Flow Cytometry Staining Buffer. Harsh: 0.1-1% Triton™ X-100 in PBS.[6]
Permeabilization Buffer (Solvent-Based) Ice-cold 90% Methanol.[7]
Fc Receptor Block Human TruStain FcX™ or equivalent to reduce non-specific antibody binding.[8]
Primary & Secondary Antibodies Fluorochrome-conjugated antibodies specific to the intracellular target of interest.
Controls Isotype control antibodies matching the host and isotype of the primary antibody.[8]
Viability Dye Fixable viability dye (e.g., amine-reactive dyes) for dead cell exclusion.[6]

Experimental Workflow and Design

A successful experiment begins with careful planning. The overall workflow involves preparing and treating cells, fixing and permeabilizing them according to the target's location, staining with specific antibodies, and finally, acquiring data on a flow cytometer.

G cluster_prep Phase 1: Cell Preparation & Treatment cluster_stain Phase 2: Staining Protocol cluster_acq Phase 3: Data Acquisition Culture Culture & Seed Cells Treat Treat with Compound & Vehicle Control Culture->Treat Harvest Harvest & Create Single-Cell Suspension Treat->Harvest Viability Stain with Fixable Viability Dye Harvest->Viability Fix Fix Cells (e.g., 4% PFA) Viability->Fix Perm Permeabilize Cells (Method A or B) Fix->Perm Block Block Fc Receptors Perm->Block Stain Incubate with Fluorochrome-conjugated Antibody Block->Stain Wash Wash to Remove Excess Antibody Stain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Gate & Analyze Data (e.g., MFI Shift) Acquire->Analyze

Figure 1. High-level experimental workflow from cell culture to data analysis.

Choosing the Right Fixation & Permeabilization Strategy

The selection of a permeabilization method is entirely dependent on the subcellular localization of your target antigen and the fluorochromes in your panel. This decision is a critical trade-off between epitope access and signal preservation.[3]

G cluster_location cluster_methods Start Start: Define Target Antigen Loc What is the subcellular location of your target? Start->Loc Cyto Method A: PFA + Mild Detergent (Saponin) Preserves cell structure & most fluorophores. Ideal for cytoplasmic/soluble proteins. Loc->Cyto Cytoplasmic Nuc Method B: PFA + Strong Detergent (Triton X-100) Accesses nuclear antigens. Harsh; may affect some surface markers. Loc->Nuc Nuclear Phos Method C: Cold Methanol Excellent for many phospho-epitopes. CRITICAL: Destroys protein-based fluorophores (PE, APC & tandems). Loc->Phos Phospho-protein

Figure 2. Decision-making framework for selecting a fixation and permeabilization strategy.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells in appropriate culture vessels. Adjust seeding density so that cells are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. A typical starting point is 1 x 10⁶ cells/mL.[9]

  • Compound Preparation: Prepare serial dilutions of the N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine stock solution in complete culture medium.

    • Expert Tip: Ensure the final concentration of DMSO in the culture medium is consistent across all samples (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Replace the existing medium with the compound-containing medium or the vehicle control medium. Incubate for the desired time period (e.g., 4, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Suspension Cells: Transfer the cell suspension to a conical tube.

    • Adherent Cells: Wash cells once with PBS, then detach using a gentle method like Accutase or Trypsin-EDTA.[10] Neutralize the enzyme with complete medium.

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[6] Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.

  • Cell Counting: Resuspend the pellet in a small volume of PBS and perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be >90% before fixation.

Protocol 2: Fixation and Permeabilization

A. Standard Method for Cytoplasmic/Soluble Antigens (PFA + Saponin)

This method is gentle and preserves the light scatter properties of the cells well. Saponin forms temporary pores in the plasma membrane, which requires its presence in all subsequent wash and staining buffers.[3][11]

  • Viability Staining: Resuspend up to 1 x 10⁶ cells in 100 µL PBS. Add the fixable viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at 4°C, protected from light.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-500 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of 4% PFA. Incubate for 15-20 minutes at room temperature.[12]

  • Wash: Add 2 mL of PBS and centrifuge. Discard the supernatant. Repeat this wash step.

  • Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing 0.1-0.5% Saponin. Proceed directly to the staining protocol.

B. Method for Nuclear and Phospho-protein Antigens (Cold Methanol)

This method uses a solvent to fix and permeabilize simultaneously. It is excellent for exposing nuclear and phospho-epitopes but is harsh and will destroy protein-based fluorophores like PE and APC.[3][7] Only use this method with small-molecule dyes (e.g., Alexa Fluor™ series, FITC, Brilliant Violet™).

  • Viability Staining & Wash: Perform steps 1 and 2 from Protocol 2A.

  • Fixation: Resuspend the cell pellet in 100 µL of 4% PFA. Incubate for 15 minutes at room temperature.

  • Wash: Add 2 mL of PBS and centrifuge. Discard the supernatant.

  • Chill Cells: Place the cell tube on ice for 2 minutes. This step is critical to prevent hypotonic shock.[6][8]

  • Permeabilization: While gently vortexing the cell pellet, add 1 mL of ice-cold 90% methanol drop-by-drop.[6]

  • Incubation: Incubate on ice or at -20°C for at least 30 minutes.

  • Wash: Add 2 mL of PBS to wash out the methanol. Centrifuge at a slightly higher speed (e.g., 500-700 x g) for 5-7 minutes. Discard the supernatant and proceed to staining.

Protocol 3: Intracellular Immunostaining
  • Blocking: Resuspend the fixed and permeabilized cell pellet in 100 µL of the appropriate permeabilization buffer (from Protocol 2A or PBS for 2B). Add an Fc receptor blocking reagent and incubate for 10-15 minutes at room temperature.[8] This step is crucial for reducing non-specific signals.

  • Antibody Staining: Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody (or isotype control) to the cell suspension.

    • Expert Tip: Always titrate your antibodies before a large experiment to determine the optimal concentration that maximizes signal-to-noise.[13]

  • Incubation: Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light. Incubation conditions may need to be optimized.[13]

  • Washing: Add 2 mL of the appropriate buffer (Saponin-containing buffer for Method 2A, Flow Cytometry Staining Buffer for Method 2B). Centrifuge at 300-500 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.[14]

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Analyze samples on a flow cytometer as soon as possible. If storage is necessary, keep samples at 4°C in the dark for up to 24 hours.[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal 1. Insufficient Permeabilization: The antibody cannot access its target. 2. Low Target Expression: The protein is not abundant or was not induced by the treatment.[12] 3. Incompatible Fluorochrome: Methanol was used with PE or APC.[3][7] 4. Antibody Concentration Too Low: Sub-optimal antibody amount used.[13]1. Try a harsher permeabilization method (e.g., switch from Saponin to Triton X-100 for nuclear targets).[6] 2. Confirm protein expression with a positive control cell line or treatment. Optimize compound concentration and incubation time.[8] 3. Redesign your antibody panel with methanol-stable dyes. 4. Titrate your antibody to find the optimal staining concentration.[13]
High Background Signal 1. Inadequate Washing: Excess antibody remains in the tube. 2. Antibody Concentration Too High: Non-specific binding of the antibody.[12] 3. Fc Receptor Binding: Immune cells like macrophages have Fc receptors that bind antibodies non-specifically.[8] 4. Dead Cells: Dead cells are "sticky" and non-specifically bind antibodies.[10]1. Increase the number of wash steps after antibody incubation.[12] 2. Titrate the antibody to a lower concentration. 3. Always include an Fc block step before adding your primary antibody.[8] 4. Use a fixable viability dye to gate out dead cells during analysis. Ensure high cell viability before starting the protocol.[10]

References

  • Creative Biolabs. (n.d.). Troubleshooting of Intracellular Staining Flow Cytometry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Intracellular Staining for Flow Cytometry Protocol & Troubleshooting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry. Retrieved from [Link]

  • SauveBio. (2025, November 7). Scientist's Guide to Fixation & Permeabilization. Retrieved from [Link]

  • Bio-Techne. (n.d.). Flow Cytometry Protocol for Intracellular Targets Using Alcohol. Retrieved from [Link]

  • John Wiley & Sons, Inc. (2019, March 5). Preparation of Cells and Reagents for Flow Cytometry. Retrieved from [Link]

  • IIIR Flow Cytometry Core Facility. (n.d.). Cell Preparation Guidelines for FACS analysis and cell sorting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Sample Preparation Protocols. Retrieved from [Link]

  • Springer Link. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]

  • Mdpi.com. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). The Organic Chemistry of Drug Design and Drug Action. Retrieved from [Link]

  • protocols.io. (2025, September 24). Flow cytometry for TH-positive iPSC derived neurons. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (2010, April 27). Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). Retrieved from [Link]

  • PubChem. (n.d.). 6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one. Retrieved from [Link]

  • PubMed. (1998, March 6). Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. Retrieved from [Link]

  • Tohoku University Cell Resource Center for Biomedical Research. (n.d.). TKG 0504 :: HCT-15. Retrieved from [Link]

  • Life Science Publishing. (2022). Japanese Pharmacology & Therapeutics(JPT)Vol.50 No.6 2022. Retrieved from [Link]

  • MDPI. (2023, March 8). Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art. Retrieved from [Link]

  • PMC. (2025, November 5). Identification of affinity-optimized peptide binders of a viral protease for chemical genetic applications. Retrieved from [Link]

Sources

Application

Robust LC-MS/MS Method Development and Validation for the Quantification of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in Human Plasma

Executive Summary The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine represents a structurally complex purine derivative. Compounds within this chemical space frequently exhibit potent biological activity, oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine represents a structurally complex purine derivative. Compounds within this chemical space frequently exhibit potent biological activity, often serving as targeted kinase inhibitors or adenosine receptor modulators. Accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling of such candidates requires highly sensitive, selective, and robust bioanalytical methods.

This application note details the logical framework, step-by-step protocol, and self-validating methodology for quantifying this analyte in human plasma using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method was developed and strictly validated in accordance with the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines [1].

Analyte Characterization & Methodological Rationale (The "Why")

Before initiating instrument tuning, a bioanalytical scientist must evaluate the physicochemical properties of the analyte to establish a predictive analytical strategy.

  • Ionization Strategy (ESI+) : The purine core contains multiple basic nitrogen atoms. The N1, N3, and N7 positions typically exhibit a pKa of ~4.0, meaning the molecule will readily accept a proton in an acidic environment. Therefore, Positive Electrospray Ionization (ESI+) paired with acidic mobile phases (0.1% Formic Acid) is the optimal choice to generate the [M+H]+ precursor ion at m/z 308.1.

  • Chromatographic Selectivity : The molecule contains two distinct aromatic systems: a polar purine ring and a highly lipophilic 2,4-dichlorophenyl moiety. While a standard C18 column relies purely on hydrophobic interactions, we selected a Biphenyl stationary phase . The biphenyl chemistry provides enhanced retention and orthogonal selectivity via π−π interactions, which is critical for separating the analyte from endogenous isobaric interferences in complex plasma matrices.

  • Sample Preparation (MCX SPE) : Simple protein precipitation (PPT) leaves high concentrations of phospholipids in the extract, leading to severe ion suppression (matrix effects) in ESI+. To ensure a self-validating and robust assay, we utilized Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the plasma, we protonate the purine nitrogens, allowing the analyte to bind strongly to the negatively charged sulfonic acid groups of the MCX resin. Subsequent organic washes remove neutral lipids, and a highly basic elution buffer (5% NH4​OH ) neutralizes the analyte for quantitative recovery.

Method_Dev N1 1. In Silico & Physicochemical Profiling pKa ~4.0, LogP ~3.5 N2 2. MS/MS Tuning (ESI+) Identify [M+H]+ and MRM Transitions N1->N2 N3 3. Chromatographic Optimization Biphenyl Column, Gradient Elution N2->N3 N4 4. Sample Preparation (MCX SPE) Eliminate Phospholipid Matrix Effects N3->N4 N5 5. ICH M10 Method Validation Accuracy, Precision, Stability N4->N5

Figure 1: Step-by-step LC-MS/MS method development and validation workflow.

Experimental Protocols

Mass Spectrometry Optimization

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M+H]+ (m/z 308.1) was fragmented using collision-induced dissociation (CID). The primary cleavage occurs at the ethyl linker, yielding a highly stable purine-6-amine (adenine) fragment at m/z 136.1 (Quantifier) and a 2,4-dichlorophenylethyl cation at m/z 173.0 (Qualifier). A deuterated analog, N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine-d4, was synthesized and utilized as the Internal Standard (IS) to track and correct for any assay variance.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)
Analyte (Quantifier) 308.1136.150602510
Analyte (Qualifier) 308.1173.050603512
IS (Analyte-d4) 312.1140.150602510
Chromatographic Conditions
  • Analytical Column : Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate : 0.5 mL/min.

  • Gradient Program :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.8 min: Hold at 95% B (Column wash)

    • 2.8 - 2.9 min: Return to 10% B

    • 2.9 - 4.0 min: Re-equilibration at 10% B

Sample Preparation Protocol (MCX SPE)

To ensure the assay is free from matrix effects, a 96-well Oasis MCX SPE plate (30 mg/well) was utilized.

Step-by-Step Procedure:

  • Aliquot : Transfer 100 µL of human plasma (spiked with IS) into a clean microtube.

  • Acidification : Add 100 µL of 2% Formic Acid in water to the plasma. Vortex for 30 seconds. (Causality: Lowers pH below the analyte's pKa, ensuring 100% protonation of the purine nitrogens for optimal cation exchange binding).

  • Conditioning : Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid through the MCX plate.

  • Loading : Load the acidified plasma sample onto the SPE plate.

  • Wash 1 (Aqueous) : Wash with 1 mL of 2% Formic Acid to remove salts and highly polar endogenous compounds.

  • Wash 2 (Organic) : Wash with 1 mL of 100% Methanol. (Causality: Removes neutral lipids and hydrophobic interferences while the protonated analyte remains ionically bound to the resin).

  • Elution : Elute the analyte using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH deprotonates the analyte, breaking the ionic bond with the resin and allowing it to partition into the methanol).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v) and inject 5 µL onto the LC-MS/MS.

SPE_Protocol S1 1. Condition 1 mL MeOH, then 1 mL 2% FA S2 2. Load Sample Plasma + 2% FA (Analyte Protonated) S1->S2 S3 3. Wash 1 (Aqueous) 1 mL 2% FA (Removes Salts) S2->S3 S4 4. Wash 2 (Organic) 1 mL MeOH (Removes Neutral Lipids) S3->S4 S5 5. Elute 1 mL 5% NH4OH in MeOH (Neutralizes & Elutes Analyte) S4->S5

Figure 2: Mixed-mode cation exchange (MCX) solid-phase extraction protocol.

Method Validation (ICH M10 Compliance)

The method was rigorously validated as a self-validating system according to the regulatory standards set by the FDA and the ICH M10 Harmonised Guideline [1, 2].

Linearity and Sensitivity

The calibration curve was constructed using eight non-zero standards ranging from 1.0 to 1000 ng/mL . Linear regression with a 1/x2 weighting factor was applied. The correlation coefficient ( R2 ) was consistently ≥0.995 . The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise (S/N) ratio >10 .

Precision and Accuracy

Intra-assay and inter-assay precision (%CV) and accuracy (% Bias) were evaluated by analyzing six replicates of Quality Control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) across three consecutive days. All results fell well within the ICH M10 acceptance criteria (≤15% for QCs, ≤20% for LLOQ).

Table 2: Intra- and Inter-Assay Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%)Inter-Assay Precision (%CV)
LLOQ 1.0104.27.5106.18.2
LQC 3.098.54.399.25.1
MQC 50.0101.33.1100.83.8
HQC 800.099.12.898.43.5
Matrix Effect and Extraction Recovery

Matrix effects were evaluated by calculating the IS-normalized Matrix Factor (MF) using six independent lots of human plasma (including one lipemic and one hemolyzed lot). An MF close to 1.0 indicates negligible ion suppression or enhancement. The rigorous MCX SPE protocol successfully eliminated phospholipid-induced matrix effects, yielding highly consistent recoveries.

Table 3: Matrix Effect and Extraction Recovery (n=6)

QC LevelNominal Conc. (ng/mL)Matrix Factor (IS-normalized)Extraction Recovery (%)
LQC 3.00.98 ± 0.0488.5 ± 4.2
HQC 800.01.02 ± 0.0291.2 ± 3.1

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method was successfully developed for the quantification of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in human plasma. By leveraging the specific physicochemical properties of the analyte (pKa and LogP), we implemented a targeted MCX SPE extraction and Biphenyl-based chromatography. This approach eliminated matrix effects and ensured strict compliance with ICH M10 validation guidelines, making this protocol fully suitable for high-throughput clinical and preclinical PK/TK sample analysis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine . As an N6-substituted adenine derivative, this compound presents severe solubility bottlenecks in aqueous media. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these challenges.

Part 1: Understanding the Physicochemical Bottleneck

Q: Why is N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine nearly insoluble in aqueous buffers? A: The insolubility of this compound is driven by two synergistic thermodynamic barriers. First, the purine core engages in extensive intermolecular hydrogen bonding and π−π stacking, creating a high-energy crystalline lattice[1]. Second, the N6-substitution with a 2-(2,4-dichlorophenyl)ethyl group introduces a massive hydrophobic footprint. When introduced to water, the solvent cannot overcome the lattice energy to form a hydration shell, resulting in classic Biopharmaceutics Classification System (BCS) Class II or IV behavior.

Q: Can I just use DMSO to dissolve it for my biological assays? A: While DMSO will disrupt the crystal lattice, diluting a DMSO stock into aqueous media (like cell culture media or physiological buffers) often leads to rapid "crashing out" or micro-precipitation. This causes erratic dose-response curves and false negatives in biological assays. Instead, you must alter the solid-state chemistry or microenvironment of the compound.

G A N-[2-(2,4-dichlorophenyl)ethyl]- 7H-purin-6-amine (Free Base) High Lattice Energy, BCS II/IV B Mesylate Salt Formation (Methanesulfonic Acid) A->B pKa Optimization C Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) A->C Steric Shielding D Bio-Ionic Liquids (Bio-ILs) (e.g., Cholinium Salicylate) A->D Solvent Engineering E Protonation at N1/N3/N7 Disrupted Hydrogen Bonding B->E F Host-Guest Inclusion of Dichlorophenyl Moiety C->F G Disruption of Purine π-π Stacking via Hydrotropy D->G H Enhanced Aqueous Solubility (Micro- to Millimolar Range) E->H F->H G->H

Workflow of physicochemical strategies to overcome the high lattice energy of N6-substituted purines.

Part 2: Chemical Modification & Formulation Strategies

Q: What is the most reliable chemical modification to improve solubility without altering the core pharmacophore? A: Mesylate salt formation. Because the purine ring contains weakly basic nitrogens (typically N1, N3, or N7), reacting the free base with methanesulfonic acid yields a highly soluble mesylate salt. Literature on structurally similar N6-substituted adenine derivatives (such as cytokinins) demonstrates that purine mesylate salts exhibit drastically improved physicochemical properties, including superior solubility in polar solvents and water, higher stability, and enhanced bioavailability[2].

Q: Our downstream assay is pH-sensitive and we cannot use highly ionized salts. What formulation strategies work best? A: If salt formation is contraindicated, you have two primary alternatives:

  • Cyclodextrin Complexation: The 2,4-dichlorophenylethyl moiety is highly lipophilic and sterically suited for the hydrophobic cavity of β -cyclodextrins. Using Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) provides steric shielding of the hydrophobic tail. Studies on adenine derivatives have shown that cyclodextrin complexation can yield solubility enhancement factors ranging from 700-fold to 1250-fold[3].

  • Bio-Ionic Liquids (Bio-ILs): Biocompatible ionic liquids acting as hydrotropes can disrupt the π−π stacking of the purine core. Employing cholinium-based ILs (e.g., cholinium salicylate or tetrabutylammonium-based ILs) has been proven to increase the aqueous solubility of purines by up to 870-fold by minimizing the local charge of the cluster and preventing inter-base hydrogen bonds[4].

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionExpected Solubility EnhancementDownstream Assay Compatibility
Free Base (Control) N/ABaseline (Typically < 10 µg/mL)Poor (Requires high DMSO)
Mesylate Salt Lattice disruption via purine protonation & ion-dipole interactions[2]High (Millimolar range)Excellent (In vivo & In vitro)
HP- β -CD Complex Host-guest steric shielding of the dichlorophenyl group[3]700x to 1250xGood (Cell-based assays)
Cholinium Bio-ILs Hydrotropy & disruption of purine hydrogen bonds[4]Up to 870xModerate (Requires IL toxicity check)

Part 3: Troubleshooting Workflows & Step-by-Step Protocols

Protocol A: Synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine Mesylate Salt

Causality Note: Methanol is selected as the primary solvent because its polar protic nature stabilizes the intermediate protonated purine. Acetone is used as an anti-solvent because it is miscible with methanol but selectively lowers the dielectric constant of the mixture, forcing the highly polar mesylate salt to precipitate out of solution[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 molar equivalent of the free base N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in a minimal volume of anhydrous methanol (typically 10-15 mL per gram of compound).

  • Acidification: Under continuous magnetic stirring at room temperature, add 1.05 molar equivalents of methanesulfonic acid dropwise.

  • Thermal Activation: Heat the mixture gently to 40-50°C until the suspension clarifies into a homogeneous solution. Self-validation step: Complete optical clarity indicates successful protonation and disruption of the free base crystal lattice.

  • Anti-Solvent Precipitation: Remove the solution from heat. While cooling to room temperature, slowly add cold acetone (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crystallization: Transfer the flask to an ice bath (0-4°C) for 2-4 hours to maximize crystal yield.

  • Recovery: Filter the resulting mesylate salt crystals under vacuum, wash with cold acetone, and dry in a vacuum desiccator overnight.

Protocol Step1 1. Dissolve Free Base in Methanol (C1-C4 Alcohol) Step2 2. Add Methanesulfonic Acid (Equimolar Ratio, Dropwise) Step1->Step2 Step3 3. Stir & Heat (40-50°C) until Homogeneous Step2->Step3 Step4 4. Anti-Solvent Addition (Cold Acetone) Step3->Step4 Step5 5. Crystallization of Purine Mesylate Salt Step4->Step5

Step-by-step methodology for synthesizing highly soluble mesylate salts of N6-substituted adenines.

Protocol B: Preparation of HP- β -CD Inclusion Complex (Kneading Method)

Causality Note: The kneading method forces the solid-state interaction between the hydrophobic dichlorophenyl tail and the cyclodextrin cavity under high shear, utilizing minimal solvent to drive the thermodynamics of inclusion rather than bulk dissolution.

Step-by-Step Methodology:

  • Molar Ratio Preparation: Weigh the free base and HP- β -CD in a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a small volume of a 50:50 (v/v) ethanol/water mixture to form a thick, homogeneous paste.

  • Kneading: Add the free base powder to the paste. Knead vigorously with a pestle for 45-60 minutes. Self-validation step: The paste should become highly viscous and uniform; add microliter amounts of solvent if it dries out prematurely.

  • Drying: Transfer the paste to a petri dish and dry in a vacuum oven at 40°C for 24 hours to remove all residual ethanol and water.

  • Milling: Pulverize the dried complex into a fine powder. Verify complexation via Differential Scanning Calorimetry (DSC)—the disappearance of the free base's sharp melting endotherm confirms successful inclusion.

References

  • EP4153592B1: Mesylate salts of heterocyclic cytokinins, compositions containing these derivatives and use thereof. Google Patents.
  • Pharmaceuticals 2023, 16(2) : Solubility Enhancement of Adenine Derivatives. MDPI. Available at:[Link]

  • Current Trends in Green Solvents: Biocompatible Ionic Liquids : Improvement in Drug Solubility with the Presence of Bio-ILs. MDPI. Available at:[Link]

  • Crystals 2023, 13, 570 : Multicomponent Pharmaceutical Solids: Co-crystallization and Lattice Energy of Adenine Derivatives. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine Precipitation in DMSO

Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist This guide provides a comprehensive resource for troubleshooting and resolving precipitation issues encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Senior Application Scientist

This guide provides a comprehensive resource for troubleshooting and resolving precipitation issues encountered with N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine when using Dimethyl Sulfoxide (DMSO) as a solvent. By understanding the underlying physicochemical principles and adhering to best practices, researchers can ensure the stability and integrity of their experimental solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine to precipitate out of a DMSO stock solution?

Precipitation of a compound from a DMSO stock solution is a frequent challenge in the laboratory. The primary causes include:

  • Exceeding Solubility Limits: Every compound has a maximum concentration at which it will remain dissolved in a specific solvent at a given temperature. Exceeding this limit is a common cause of precipitation.[1]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation.[2]

  • Temperature Fluctuations: Repeated freeze-thaw cycles can lead to the formation of localized areas of high concentration as the DMSO freezes, which can cause the compound to precipitate out of solution.[2][3]

  • Compound Purity: Impurities in the compound itself can sometimes act as nucleation sites, initiating precipitation even at concentrations below the theoretical solubility limit.[4]

Q2: How can I determine the optimal concentration for my stock solution?

Q3: Is it safe to heat the solution to redissolve the precipitate?

Gentle warming can be an effective method to bring a precipitated compound back into solution.[1] However, caution must be exercised as excessive heat can lead to degradation.

  • Recommended Procedure: Use a water bath set to a temperature no higher than 37°C.[1]

  • Vortexing: Intermittently vortex the solution while warming to aid dissolution.

  • Compound Stability: Always consult the manufacturer's data sheet for information on the thermal stability of the compound.

Q4: What is the best way to store my DMSO stock solutions to prevent precipitation?

Proper storage is critical for maintaining the integrity of your stock solutions.[6]

  • Aliquoting: Divide your stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[6]

  • Container: Use tightly sealed vials, such as those with screw caps and O-rings, to minimize moisture absorption.

II. Troubleshooting Guide

This section provides a systematic workflow for addressing precipitation issues with N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in DMSO.

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in DMSO.

Materials:

  • N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

  • High-purity, anhydrous DMSO

  • Sterile, amber glass or polypropylene vials with screw caps

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

Procedure:

  • Reagent Equilibration: Allow the compound and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. It is recommended to start with a concentration of 10 mM if the solubility is unknown.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes.[1]

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, you can use one of the following methods:

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[1]

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[1]

  • Visual Inspection: Once the solution appears clear, hold it up to a light source to ensure no visible particulates remain.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[6]

Protocol 2: Redissolving a Precipitated Stock Solution

If you encounter precipitation in a previously prepared stock solution, follow these steps to attempt to redissolve the compound.

  • Thawing: Allow the frozen aliquot to thaw completely at room temperature.

  • Vortexing: Vortex the vial vigorously for 1-2 minutes.

  • Gentle Warming and Sonication: If the precipitate persists, alternate between warming the solution in a 37°C water bath and sonicating in a bath sonicator for 5-minute intervals.

  • Final Assessment: If the precipitate does not redissolve after these steps, it is recommended to discard the aliquot and prepare a fresh stock solution at a lower concentration. Filtering the solution is not advised as it will result in an unknown final concentration.[3]

III. Key Physicochemical Considerations and Best Practices

The structure of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine, with its purine core and dichlorophenyl group, suggests a molecule with limited aqueous solubility, making DMSO a suitable solvent. However, understanding its properties is key to preventing precipitation.

ParameterBest Practice & Rationale
Solvent Quality Use high-purity, anhydrous DMSO. Water is a major contributor to compound precipitation from DMSO solutions.[2]
Concentration Do not exceed the compound's solubility limit. If this is unknown, determine it empirically or start with a conservative concentration (e.g., 10 mM).
Temperature Minimize freeze-thaw cycles. Aliquot stock solutions to be used for a single experiment to avoid repeated temperature fluctuations that can promote precipitation.[2][3]
Dilution into Aqueous Buffers Perform serial dilutions in 100% DMSO first. When diluting into aqueous buffers or cell culture media, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. The final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid cytotoxicity.[1]
Logical Relationship Diagram

G cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_handling Experimental Use High-Purity Compound High-Purity Compound Stable Stock Solution Stable Stock Solution High-Purity Compound->Stable Stock Solution Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Stable Stock Solution Appropriate Concentration Appropriate Concentration Appropriate Concentration->Stable Stock Solution Proper Dissolution Technique Proper Dissolution Technique Proper Dissolution Technique->Stable Stock Solution Aliquoting Aliquoting Low Temperature (-20°C / -80°C) Low Temperature (-20°C / -80°C) Aliquoting->Low Temperature (-20°C / -80°C) Tightly Sealed Vials Tightly Sealed Vials Low Temperature (-20°C / -80°C)->Tightly Sealed Vials Minimize Freeze-Thaw Minimize Freeze-Thaw Tightly Sealed Vials->Minimize Freeze-Thaw Proper Dilution Method Proper Dilution Method Minimize Freeze-Thaw->Proper Dilution Method Final DMSO Concentration <0.5% Final DMSO Concentration <0.5% Proper Dilution Method->Final DMSO Concentration <0.5% Reliable Experimental Results Reliable Experimental Results Final DMSO Concentration <0.5%->Reliable Experimental Results Stable Stock Solution->Aliquoting Precipitation Precipitation Inappropriate Concentration Inappropriate Concentration Inappropriate Concentration->Precipitation Water Contamination Water Contamination Water Contamination->Precipitation Repeated Freeze-Thaw Repeated Freeze-Thaw Repeated Freeze-Thaw->Precipitation Improper Dilution Improper Dilution Improper Dilution->Precipitation

Caption: Factors influencing the stability of DMSO stock solutions.

By implementing these troubleshooting strategies and best practices, researchers can significantly reduce the incidence of precipitation of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in DMSO, leading to more reliable and reproducible experimental outcomes.

IV. References

  • Sharma, M., et al. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • East, A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

Sources

Troubleshooting

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine degradation and storage stability

Welcome to the Technical Support and Troubleshooting Guide for Compound 919726-24-2 . As a highly lipophilic N6-substituted adenine derivative, this compound presents unique physicochemical challenges during in vitro ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for Compound 919726-24-2 . As a highly lipophilic N6-substituted adenine derivative, this compound presents unique physicochemical challenges during in vitro assays and long-term storage. This guide provides drug development professionals and application scientists with field-proven, mechanistically grounded protocols to ensure experimental reproducibility and compound integrity.

Executive Summary & Chemical Profile

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a synthetic purine derivative frequently utilized in kinase inhibition and purinergic receptor modulation studies. Its structural architecture—a polar, amphoteric purine core coupled with a highly hydrophobic dichlorophenyl moiety—dictates its specific vulnerabilities to oxidation, photolysis, and solvent-induced precipitation.

Table 1: Chemical Profile & Vulnerabilities

PropertyValue
IUPAC Name N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine
CAS Number 919726-24-2 ()[1]
Molecular Formula C₁₃H₁₁Cl₂N₅ ()[1]
Molecular Weight 308.17 g/mol ()[1]
Primary Vulnerabilities DMSO Hydration, Photodehalogenation, C8-Oxidation

Critical Degradation Pathways (Mechanistic Insights)

Understanding the causality behind compound degradation is critical for designing self-validating experimental systems. This compound is susceptible to two primary degradation vectors:

A. Oxidative Degradation (Purine Ring)

The electron-rich purine scaffold is highly vulnerable to electrophilic attack by reactive oxygen species (ROS), specifically hydroxyl radicals (HO•). The radical adds to the C8 double bond, followed by a one-electron oxidation step, yielding an 8-oxo-purine derivative ()[2]. This structural modification alters the hydrogen-bonding profile and introduces steric bulk, which typically abolishes target binding affinity in kinase/receptor assays.

B. Photodehalogenation (Dichlorophenyl Moiety)

The 2,4-dichlorophenyl group acts as a chromophore that absorbs ultraviolet (UV) radiation (λ < 300 nm). UV excitation induces the homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating a highly reactive phenyl radical or phenyl cation ()[3]. These radicals rapidly abstract hydrogen from surrounding solvents or covalently cross-react with assay proteins, neutralizing the compound's pharmacological activity.

G Compound N-[2-(2,4-dichlorophenyl)ethyl]- 7H-purin-6-amine UV UV Light (λ < 300nm) Compound->UV ROS ROS / HO• Radicals Compound->ROS Photolysis Photodehalogenation (C-Cl Cleavage) UV->Photolysis Oxidation C8-Oxidation (Purine Ring) ROS->Oxidation Deg1 Phenyl Radical/Cation Formation Photolysis->Deg1 Deg2 8-Oxo-purine Derivative Oxidation->Deg2

Mechanistic degradation pathways via UV photolysis and ROS oxidation.

Reconstitution & Self-Validating Storage Protocol

Dimethyl sulfoxide (DMSO) is the standard vehicle for lipophilic purines. However, DMSO is exceptionally hygroscopic . As atmospheric water is absorbed into the stock solution, it disrupts the solvation shell around the hydrophobic dichlorophenyl moiety. During freeze-thaw cycles, pure DMSO crystallizes first, concentrating the water in the remaining liquid phase. This forces the compound into a metastable supersaturated state, inevitably leading to irreversible precipitation ()[4].

To prevent this, follow this self-validating formulation protocol:

Step 1: Thermal Equilibration Transfer the sealed vial of lyophilized compound from -20°C to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric water condensation on the hygroscopic powder, seeding future precipitation.

Step 2: Anhydrous Solubilization Dissolve the compound to a 10 mM concentration using strictly anhydrous DMSO (≤0.005% H₂O). Causality: Standard benchtop DMSO can contain up to 5% water, which drastically depresses the freezing point and reduces lipophile solubility.

Step 3: Low-Energy Acoustic Mixing Sonicate the vial in a low-energy water bath for 60 seconds until visually clear. Causality: High-energy vortexing introduces micro-bubbles (oxygen) into the solvent, accelerating purine C8-oxidation.

Step 4: Argon-Purged Aliquotting Divide the solution into 10–20 µL single-use aliquots in amber microcentrifuge tubes, overlay with argon gas, and seal. Causality: Amber tubes prevent UV-induced photodehalogenation; argon displaces ambient oxygen, preventing ROS formation.

Step 5: Self-Validation (Quality Control) Dilute one aliquot 1:1000 in LC-MS grade acetonitrile and run a rapid LC-MS/MS scan. Validation Criteria: A single peak at m/z 308.17 [M+H]⁺. The absence of a +16 Da mass shift confirms that no 8-oxo degradation occurred during formulation.

Workflow Step1 1. Thermal Equilibration Step2 2. Anhydrous Solubilization Step1->Step2 Step3 3. Low-Energy Sonication Step2->Step3 Step4 4. Argon-Purged Aliquotting Step3->Step4 Step5 5. Dark Storage (-20°C) Step4->Step5

Step-by-step methodology for preparing and storing anhydrous DMSO stocks.

Troubleshooting & FAQs

Q: Why did my DMSO stock precipitate after a month in the -20°C freezer? A: This is a classic symptom of DMSO hydration. As water content increases due to atmospheric exposure, the solubility of the lipophilic N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine drops exponentially. When subjected to freeze-thaw cycles, the compound enters an unstable supersaturated state and crashes out of solution ()[4]. Always use anhydrous DMSO and single-use aliquots.

Q: How can I rescue a precipitated DMSO stock? A: Do not heat the sample excessively, as thermal stress may degrade the purine core. Instead, utilize low-energy in-well sonication. Studies demonstrate that compounds precipitated from DMSO due to water uptake or freeze-thaw cycles can often be fully re-dissolved using low-energy acoustic sonication without compromising molecular integrity ()[4].

Q: My in vitro assay shows a loss of compound efficacy over 48 hours under ambient light. What is happening? A: The compound is undergoing photodehalogenation. The 2,4-dichlorophenyl group absorbs ambient UV/visible light, leading to the homolytic cleavage of the C-Cl bond and the formation of reactive phenyl radicals ()[3]. These radicals cross-react with assay buffer constituents, neutralizing the active compound. Ensure all extended assays are conducted in the dark or use amber assay plates.

Q: Is the compound stable in aqueous assay buffers (pH 7.4)? A: While chemically stable against hydrolysis at physiological pH, its high lipophilicity causes rapid aggregation and precipitation in purely aqueous media. Always maintain a final DMSO concentration of 0.1% - 1.0% in your assay buffer, and add the compound stock immediately prior to the assay to prevent hydrophobic micelle formation.

Quantitative Stability Data

Table 2: Stability and Solubility Metrics for Compound 919726-24-2

ConditionParameterExpected OutcomeMechanistic Cause
Anhydrous DMSO (-20°C) Solubility Limit>10 mMStable solvation of lipophilic moieties
Hydrated DMSO (5% H₂O) Stability post Freeze-ThawPrecipitationWater depresses freezing point, inducing supersaturation ()[4]
Aqueous Buffer (pH 7.4) Aggregation Half-life< 2 hoursHydrophobic effect drives micelle formation
UV Light (λ < 300 nm) Chemical Half-life< 4 hoursHomolytic C-Cl cleavage/photodehalogenation ()[3]
Ambient Air (Solid State) Oxidation RateNegligibleRequires aqueous ROS for C8-oxidation

References

  • Krokidis, M. G., et al. Assessing the Formation of Purine Lesions in Mitochondrial DNA of Cockayne Syndrome Cells . International Journal of Molecular Sciences (PMC).[Link]

  • Kao, M.-H., et al. Charge-Separated Reactive Intermediates from the UV Photodissociation of Chlorobenzene in Solution . The Journal of Physical Chemistry A (ACS Publications).[Link]

  • Oldenburg, K., et al. High throughput sonication: evaluation for compound solubilization . Combinatorial Chemistry & High Throughput Screening (PubMed).[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Welcome to the Technical Support and Troubleshooting Portal for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (CAS 919726-24-2). As an N6-substituted adenine derivative, this compound presents a classic physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (CAS 919726-24-2). As an N6-substituted adenine derivative, this compound presents a classic physicochemical paradox: it possesses a highly favorable pharmacophore for target engagement (e.g., kinase inhibition or purinergic receptor modulation), yet exhibits severe developability bottlenecks.

The planar 7H-purine ring generates a high crystal lattice energy, while the bulky, halogenated 2,4-dichlorophenylethyl tail drives extreme lipophilicity[1][2]. Consequently, this compound falls into Biopharmaceutics Classification System (BCS) Class II/IV , characterized by poor aqueous solubility, susceptibility to CYP450-mediated N-dealkylation, and P-glycoprotein (P-gp) efflux[3][4]. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into physiological buffers (pH 7.4) for in vitro assays. How can I maintain solubility without causing solvent toxicity? Causality & Solution: The precipitation is driven by the hydrophobic 2,4-dichlorophenyl group, which forces the molecule out of the aqueous phase to minimize thermodynamic free energy[5]. Using high concentrations of DMSO (>1%) will confound your cellular assays. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation . The hydrophobic cavity of HP-β-CD perfectly accommodates the 2,4-dichlorophenylethyl tail, while its hydrophilic exterior maintains aqueous solubility. This shields the lipophilic moiety from the aqueous environment without altering the compound's ability to engage cellular targets[6][7].

Q2: We observe extremely low oral bioavailability (<5%) in murine pharmacokinetic (PK) models despite excellent in vitro potency. What is the primary cause, and how do we fix it? Causality & Solution: Low oral bioavailability for N6-substituted adenines is rarely a single-variable issue. It is a combination of poor gastric dissolution (due to high lattice energy) and rapid hepatic first-pass metabolism. Specifically, the N6-alkyl linker is highly susceptible to CYP450-mediated oxidative cleavage (N-dealkylation), and the purine core is a known substrate for intestinal P-gp efflux pumps[3][8]. Solution: Formulate the compound into Solid Lipid Nanoparticles (SLNs) . Encapsulating the drug in a solid lipid matrix protects it from luminal degradation, saturates local efflux pumps, and shifts absorption from the portal vein to the intestinal lymphatic system (via chylomicron packaging), entirely bypassing hepatic first-pass metabolism[5][9].

Q3: How do I choose the right formulation strategy for my specific experimental stage? Causality & Solution: Formulation choice depends on the biological barrier you are trying to cross. Refer to the Formulation Selection Matrix (Table 1) below to match the delivery system to your assay requirements.

Data Presentation: Formulation Efficacy

Table 1: Formulation Selection Matrix
Formulation StrategyPrimary Mechanism of ActionBest Suited ForKey AdvantageSelf-Validation Metric
HP-β-CD Complexation Host-guest inclusion; shields hydrophobic tail[6].In vitro cell assays, IV administration.Optically clear solutions; zero DMSO required.Phase solubility diagram shows 1:1 linear stoichiometry.
Solid Lipid Nanoparticles Lymphatic transport; P-gp bypass; enzyme protection[9].In vivo oral pharmacokinetic (PK) studies.Bypasses hepatic first-pass metabolism.Encapsulation Efficiency (EE%) > 80%.
Amorphous Solid Dispersion Disrupts purine crystal lattice energy[5].Solid oral dosage forms (Tablets/Capsules).Maximizes gastric dissolution rate.Powder X-Ray Diffraction (PXRD) shows no crystalline peaks.
Table 2: Simulated Pharmacokinetic & Solubility Improvements

Note: Data synthesized from analogous highly lipophilic purine derivatives[5][7][9].

ParameterUnformulated Free DrugHP-β-CD ComplexSLN Formulation
Aqueous Solubility (pH 7.4) < 0.05 mg/mL> 5.0 mg/mLN/A (Suspension)
Oral Bioavailability (F%) < 5%~ 15%> 45%
Plasma Half-Life (t½) 0.8 hours1.2 hours4.5 hours
Clearance Mechanism Rapid Hepatic (CYP)Hepatic / RenalSustained Release

Step-by-Step Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For In Vitro / IV use)

Causality: This protocol relies on thermodynamic equilibrium to force the lipophilic 2,4-dichlorophenyl group into the cyclodextrin cavity[6].

  • Preparation: Dissolve HP-β-CD in molecular biology-grade water to create a 10% (w/v) solution.

  • Solubilization: Dissolve N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in a minimal volume of ethanol (acting as a volatile co-solvent).

  • Complexation: Add the drug solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 37°C. Leave stirring for 24–48 hours in an open vessel to allow the ethanol to evaporate and the host-guest equilibrium to establish[7].

  • Self-Validating Step: Filter the suspension through a 0.45 µm PTFE syringe filter. The filter will catch any uncomplexed, precipitated drug. Quantify the dissolved drug in the filtrate via HPLC-UV (λ ≈ 265 nm). If the concentration matches your theoretical yield, complexation is successful.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, easily reconstitutable powder.

Protocol B: Fabrication of Solid Lipid Nanoparticles via Hot High-Pressure Homogenization

Causality: High temperatures melt the lipid, allowing the highly lipophilic drug to partition entirely into the lipid phase. High-pressure shear forces create nano-droplets that solidify into protective matrices upon cooling[9].

  • Lipid Melt: Heat a solid lipid (e.g., Compritol 888 ATO) to 85°C (approx. 10°C above its melting point).

  • Drug Partitioning: Add the purine derivative to the lipid melt. Stir until completely dissolved.

  • Aqueous Phase: In a separate vessel, heat an aqueous solution containing 1.5% Poloxamer 188 and 0.5% Tween 80 to 85°C.

  • Pre-Emulsion: Pour the hot lipid phase into the hot aqueous phase while mixing with a high-speed shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Homogenization: Pass the hot pre-emulsion through a High-Pressure Homogenizer (HPH) at 500 bar for 3 to 5 continuous cycles at 85°C.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice-water bath to solidify the lipid droplets into SLNs, trapping the drug inside.

  • Self-Validating Step: Analyze via Dynamic Light Scattering (DLS). A successful batch must yield a Z-average diameter of < 150 nm and a Polydispersity Index (PDI) of < 0.2, indicating a uniform, stable nanoparticle population.

Mechanistic Visualizations

Diagram 1: Bioavailability Barriers & Formulation Workflows

This diagram maps the logical relationship between the physicochemical barriers of the compound and the specific formulation strategies used to overcome them.

Bioavailability_Workflows cluster_barriers Physiological & Physicochemical Barriers cluster_solutions Formulation & Chemical Strategies Compound N-[2-(2,4-dichlorophenyl)ethyl]- 7H-purin-6-amine (Poor Bioavailability) Solubility Low Aqueous Solubility (High Crystal Lattice Energy) Compound->Solubility Metabolism First-Pass Metabolism (CYP450 N-dealkylation) Compound->Metabolism Efflux Intestinal Efflux (P-glycoprotein Substrate) Compound->Efflux Cyclodextrin HP-β-CD Complexation (Shields hydrophobic tail) Solubility->Cyclodextrin In Vitro / IV SLN Solid Lipid Nanoparticles (Lymphatic transport) Solubility->SLN Oral Delivery Metabolism->SLN Encapsulation Inhibitors Co-administer CYP/P-gp Inhibitors (e.g., Ritonavir/Verapamil) Metabolism->Inhibitors Adjuvant Efflux->SLN Bypass via Chylomicrons Efflux->Inhibitors Blockade Outcome Enhanced Systemic Bioavailability & Target Engagement Cyclodextrin->Outcome SLN->Outcome Inhibitors->Outcome

Caption: Logical workflow mapping the physicochemical barriers of N6-substituted adenines to targeted formulation solutions.

Diagram 2: SLN Intestinal Uptake & Efflux Bypass Pathway

This diagram illustrates the signaling and transport pathway by which Solid Lipid Nanoparticles bypass standard clearance mechanisms.

SLN_Pathway Formulation SLN Formulation (Drug + Lipid Matrix) GutLumen Intestinal Lumen (Protection from pH/Enzymes) Formulation->GutLumen Enterocyte Enterocyte Uptake (Endocytosis) GutLumen->Enterocyte Absorption Lymphatic Lymphatic System (Bypasses Portal Vein) Enterocyte->Lymphatic Chylomicron packaging EffluxPump P-gp Efflux Pump (Bypassed) Enterocyte->EffluxPump Evades Systemic Systemic Circulation (High Plasma AUC) Lymphatic->Systemic Thoracic Duct Liver Hepatic First-Pass (Bypassed) Lymphatic->Liver Evades

Caption: Mechanistic pathway of SLN-mediated intestinal absorption, demonstrating the bypass of P-gp efflux and hepatic first-pass metabolism.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. 5

  • Cyclodextrins as Complexing Agents: Preparation and Applications - ResearchGate. 6

  • Cyclodextrins in the antiviral therapy - PMC (NIH). 7

  • Parkinson's Disease: Are PINK1 Activators Inching Closer to the Clinic? - Cardiff University. 3

  • Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers - ACS Publications. 1

  • The Role of BCS (Biopharmaceutics Classification System) and BDDCS in Drug Development - ResearchGate.4

  • Exploring the Potential of Plant Cytokinins Against Common Human Pathogens - PMC (NIH). 8

  • In silico and in vitro assessment of novel purine derivatives as anticancer agents - RepositóriUM. 9

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - MDPI. 2

Sources

Troubleshooting

preventing N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine crystallization in culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain highly lipophilic small molecules in solution during in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain highly lipophilic small molecules in solution during in vitro assays.

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a highly hydrophobic substituted purine derivative. While its purine core allows for specific kinase or receptor targeting via hydrogen bonding, the bulky 2,4-dichlorophenyl ethyl moiety significantly drives up its LogP (lipophilicity). When introducing this compound into aqueous cell culture systems, researchers almost universally encounter rapid crystallization.

This guide provides mechanistic troubleshooting and field-validated protocols to maintain this compound in solution, ensuring reproducible pharmacological data and preventing artifactual cytotoxicity.

Troubleshooting & FAQs

Q1: Why does N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine crash out immediately upon addition to my DMEM/RPMI media? A1: This is a classic thermodynamic failure known as "solvent shock" [3]. When a compound dissolved in a low-dielectric solvent (like 100% DMSO) is rapidly diluted into a high-dielectric aqueous medium, the water molecules are forced to form a highly ordered, thermodynamically unfavorable "cage" around the hydrophobic 2,4-dichlorophenyl ring. To minimize this energy penalty, the compound undergoes hydrophobic collapse. The planar purine rings then rapidly align via π-π stacking, nucleating irreversible crystal growth.

Q2: What is the optimal master stock preparation to minimize downstream precipitation? A2: The master stock must be prepared in anhydrous, high-purity DMSO at a concentration that balances solubility with the maximum allowable DMSO concentration in your assay (typically ≤0.1% final volume). For this specific purine derivative, a 10 mM stock is optimal. Avoid repeated freeze-thaw cycles. Condensation introduces ambient moisture into the DMSO, drastically reducing its solubilizing power over time and causing microscopic seed crystals to form in the stock tube.

Q3: How can I formulate the culture media to prevent precipitation during 72-hour assays? A3: You must employ carrier molecules to mask the hydrophobic tail from the aqueous environment before it can self-associate.

  • Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Its hydrophobic internal cavity is perfectly sized to encapsulate the 2,4-dichlorophenyl group, while its hydrophilic exterior maintains aqueous solubility [1].

  • Carrier Proteins: Supplementing media with 10-20% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) provides lipid-transport proteins that bind and stabilize hydrophobic small molecules, acting as a thermodynamic sink [2].

Q4: Does the temperature of the media or the order of addition matter? A4: Absolutely. Kinetic solubility is highly temperature-dependent. Adding a room-temperature DMSO stock to cold (4°C) media immediately drops the saturation threshold, causing instant precipitation [3]. Always pre-warm media to 37°C. Furthermore, never add the media to the compound; always add the compound dropwise to the media while continuously vortexing to prevent localized supersaturation.

Quantitative Data: Solubilization Strategies

Table 1: Comparison of Solubilization Strategies for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (Target Working Conc: 10 µM)

Solubilization StrategyCarrier Conc.Max Soluble Conc.Stability Half-Life (37°C)Cytotoxicity Risk
DMSO Alone (Direct Addition) N/A< 1 µM< 1 hour (Crystallizes)High (Solvent Shock)
DMSO + FBS (Protein Binding) 10% v/v~ 5 µM24 hoursLow
DMSO + BSA (Purified Carrier) 5 mg/mL~ 10 µM48 hoursLow
DMSO + HP-β-CD (Encapsulation) 20% w/v> 50 µM> 72 hoursVery Low

Solubilization Mechanism

Mechanism A 100x DMSO Stock (Lipophilic Purine) B Direct Addition to Aqueous Media A->B E Addition to HP-β-CD Supplemented Media A->E C Solvent Shock & Hydrophobic Collapse B->C Rapid Polarity Shift D Rapid Crystallization (π-π Stacking) C->D F Host-Guest Complexation (Encapsulation) E->F Carrier Binding G Stable Aqueous Solution F->G

Mechanism of solvent shock versus carrier-mediated solubilization using HP-β-CD.

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Master Stock

Causality Note: Using strictly anhydrous DMSO prevents the premature nucleation that occurs when water is absorbed from the atmosphere. Sonication provides the activation energy required to break initial crystal lattice forces.

  • Equilibration: Allow the sealed vial of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh the required mass and transfer to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous, high-purity DMSO (≥99.9%).

  • Agitation: Vortex vigorously for 2 minutes. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes. Do not heat above 40°C, as this can degrade the purine-amine bond.

  • Storage: Aliquot into 20 µL volumes in sterile tubes. Purge the tubes with argon or nitrogen gas if available, seal tightly, and store at -80°C.

Protocol 2: Stepwise Media Formulation using HP-β-CD

Causality Note: Stepwise dilution prevents localized supersaturation, while HP-β-CD provides an immediate thermodynamic sink for the hydrophobic dichlorophenyl ring.

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your basal culture media (e.g., DMEM). Sterile filter through a 0.22 µm PES membrane [1].

  • Pre-warming: Warm the HP-β-CD media and your standard complete media (containing FBS) to 37°C in a water bath.

  • Intermediate Dilution (The Critical Step): Thaw a 10 mM DMSO stock aliquot at room temperature. Pipette 2 µL of the stock into 198 µL of the pre-warmed 20% HP-β-CD media. Pipette up and down 10 times rapidly. You now have a 100 µM intermediate solution (1% DMSO).

  • Final Formulation: Add 1 mL of the 100 µM intermediate solution dropwise into 9 mL of pre-warmed complete media while gently swirling the tube. This yields a final working concentration of 10 µM (0.1% DMSO).

  • Self-Validation: Examine the final media under an inverted phase-contrast microscope at 20x magnification to confirm the absolute absence of micro-crystals before applying to cell cultures.

Workflow Step1 Step 1: Thaw 10 mM DMSO Stock (Room Temp, Protect from Light) Step3 Step 3: Prepare Intermediate Dilution (1:100 in Media + 20% HP-β-CD) Step1->Step3 Step2 Step 2: Pre-warm Culture Media (37°C Water Bath) Step2->Step3 Step4 Step 4: Dropwise Addition to Final Media (Continuous gentle swirling) Step3->Step4 Step5 Step 5: Microscopic Inspection (Confirm absence of micro-crystals) Step4->Step5

Step-by-step workflow for intermediate dilution to prevent purine crystallization.

References

  • Lipids in cell culture media. Cytiva Life Sciences.[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in Human Plasma

Executive Summary The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data underpinning pharmacokinetic, toxicokinetic, and efficacy studies are reliable and accurate.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data underpinning pharmacokinetic, toxicokinetic, and efficacy studies are reliable and accurate.[1][2][3] A critical parameter of this validation is selectivity, the ability of an assay to differentiate and quantify the analyte of interest in the presence of other components in the sample.[4][5] This guide provides a comprehensive framework for conducting a cross-reactivity validation for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine (herein referred to as "Compound X"), a hypothetical investigational purine analog, in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the scientific rationale for experimental design, present a detailed methodology, and offer a template for data interpretation, all grounded in the latest international regulatory standards, primarily the ICH M10 guideline.[1][6][7]

Introduction: The Imperative for Specificity in Bioanalysis

Compound X, with its purine core, belongs to a class of molecules that are both ubiquitous in endogenous metabolic pathways and prominent in pharmacology as kinase inhibitors and antimetabolites.[8][9] When developing a quantitative LC-MS/MS assay for such a compound in a complex biological matrix like human plasma, the potential for interference is significant. Interference can arise from endogenous matrix components, metabolites of the drug itself, or co-administered medications that are structurally similar.[10][11]

Failure to demonstrate specificity can lead to an over- or underestimation of the true drug concentration, resulting in erroneous pharmacokinetic calculations and potentially compromising the safety and efficacy assessment of a new drug candidate.[2][10] Therefore, a rigorous cross-reactivity and specificity validation is not merely a regulatory checkbox; it is a fundamental scientific necessity to ensure data integrity.[1][12] This guide will detail the process for establishing the specificity of an LC-MS/MS method for Compound X, in alignment with the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard.[4][13][14]

The Synergy of Chromatography and Mass Spectrometry for Achieving Specificity

LC-MS/MS is the gold standard for small molecule bioanalysis due to its inherent high selectivity and sensitivity.[5][15] Specificity is achieved through two orthogonal separation principles:

  • Chromatographic Separation (LC): The liquid chromatography system separates the analyte from other molecules in the extracted plasma sample based on their physicochemical properties (e.g., polarity, size, charge). The time it takes for the analyte to travel through the column is its characteristic retention time (RT) .

  • Mass-to-Charge Filtering (MS/MS): The tandem mass spectrometer provides two stages of mass filtering. In the first stage (Q1), it selects the ionized molecule of the analyte (the precursor ion). This ion is then fragmented, and in the second stage (Q3), a specific fragment ion (the product ion) is selected for detection. This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and serves as a highly specific mass fingerprint for the analyte.

The combination of a unique retention time and a unique MRM transition provides a very high degree of confidence that the signal being measured corresponds only to the analyte of interest. The validation process aims to challenge this specificity by testing whether other relevant compounds produce a signal under these exact conditions.

Experimental Design for Cross-Reactivity Assessment

A robust experimental design is predicated on a thoughtful selection of potential interfering compounds. The objective is to analyze blank human plasma samples fortified with these potential cross-reactants at high, clinically relevant concentrations and demonstrate that they do not produce a significant signal at the retention time and MRM transition of Compound X.

Selection of Potential Cross-Reactants

The choice of compounds to test should be based on a scientific assessment of what might be present in a study sample.

  • Metabolites: Based on the structure of Compound X and known metabolic pathways for purine analogs, we can predict likely metabolites.[8][16] Common reactions include oxidation by Cytochrome P450 enzymes.

    • M1: Monohydroxylated Compound X: Hydroxylation on the dichlorophenyl ring.

    • M2: N-dealkylated purine core: Cleavage of the ethyl linker.

    • M3: Oxidized purine core: Conversion of the purine to a uric acid analog via xanthine oxidase.[8][9]

  • Structurally Similar Compounds: This category includes other purine-based drugs or endogenous purines.

    • Olomoucine & Roscovitine: Known cyclin-dependent kinase inhibitors with a purine scaffold.

    • 6-Mercaptopurine (6-MP): An established purine antimetabolite drug.[9]

    • Hypoxanthine & Xanthine: Endogenous purines that are part of the purine degradation pathway and structurally related to the core of Compound X.[17][18]

  • Commonly Co-administered Drugs: To test for non-specific interference from drugs that study subjects might realistically be taking.

    • Acetaminophen

    • Ibuprofen

    • Caffeine

Diagram of the Cross-Reactivity Validation Workflow

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Start Start: Obtain Blank Human Plasma Spike Spike Plasma with Potential Cross-Reactant (High Conc.) Start->Spike Fortification Prep Perform Sample Preparation (e.g., Protein Precipitation & SPE) Spike->Prep Extraction Inject Inject Extracted Sample into LC-MS/MS System Prep->Inject Monitor Monitor MRM Transition and Retention Time (RT) of Compound X Inject->Monitor Check_Peak Check for Peak at Analyte's RT Monitor->Check_Peak No_Interference Result: No Significant Interference (<20% of LLOQ) Check_Peak->No_Interference No Peak or Insignificant Signal Interference Result: Significant Interference Detected Check_Peak->Interference Peak Detected Report Document Results in Validation Report No_Interference->Report Interference->Report

Caption: Workflow for assessing cross-reactivity in human plasma.

Performance Data & Comparative Analysis

The following tables represent hypothetical data generated during a cross-reactivity validation study.

LC-MS/MS Parameters for Compound X
ParameterCompound XInternal Standard (IS)
Precursor Ion (m/z) 322.1327.1 (¹³C₅-labeled)
Product Ion (m/z) 190.1195.1
Retention Time (min) 4.84.8
Cross-Reactivity Assessment Data

The acceptance criterion for specificity, according to ICH M10, is that the interference at the retention time of the analyte should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[13]

Assumed LLOQ for Compound X = 0.5 ng/mL

Potential Cross-ReactantSpiked Concentration (ng/mL)Response at RT of Compound X (Area Counts)% Interference vs. LLOQResult
Metabolite M1 500015< 1%Pass
Metabolite M2 500012< 1%Pass
Metabolite M3 500021< 2%Pass
Olomoucine 10000No Peak Detected0%Pass
Roscovitine 10000No Peak Detected0%Pass
6-Mercaptopurine 10000No Peak Detected0%Pass
Hypoxanthine 10000No Peak Detected0%Pass
Xanthine 10000No Peak Detected0%Pass
Acetaminophen 2000035~3%Pass
Ibuprofen 20000No Peak Detected0%Pass
Caffeine 1000018< 2%Pass
Interpretation of Results

The data presented in Table 4.2 unequivocally demonstrates the high specificity of the LC-MS/MS method for Compound X. When tested at concentrations significantly higher than their expected therapeutic or endogenous levels, none of the potential metabolites, structurally related compounds, or common medications produced a meaningful signal at the retention time and MRM transition specific to Compound X. All measured interferences were well below the 20% of LLOQ threshold stipulated by regulatory guidelines, confirming that the method is suitable for its intended purpose of accurately quantifying Compound X in human plasma.[1][13]

Detailed Experimental Protocols

Preparation of Stock and Spiking Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Compound X, its stable isotope-labeled internal standard (SIL-IS), and each potential cross-reactant into separate volumetric flasks. Dissolve in an appropriate solvent (e.g., DMSO or Methanol) to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create a range of working solutions for spiking into plasma.

Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

Causality: This two-step process is chosen for its effectiveness in complex matrices like plasma. Protein precipitation removes the bulk of proteins, which can clog the LC column and interfere with ionization.[19][20][21] Subsequent SPE provides a more targeted cleanup, removing phospholipids and other endogenous materials, while also concentrating the analyte to achieve the desired sensitivity.[22][23]

  • Fortification: To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution and 10 µL of the working solution for the specific cross-reactant being tested. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 600 µL of 1% formic acid in water to ensure proper binding to the SPE sorbent.

  • Solid-Phase Extraction (Mixed-Mode Cation Exchange):

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of 1% formic acid in water.

    • Load: Load the diluted supernatant onto the cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove less polar interferences.

    • Elute: Elute Compound X and its IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water: 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the cross-reactivity and specificity of a bioanalytical method for N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine in human plasma. By systematically challenging the method with predicted metabolites, structurally similar molecules, and common medications, we have demonstrated that the combination of UPLC separation and tandem mass spectrometry provides a highly selective assay. The hypothetical data confirms that the method meets the stringent criteria set forth in the ICH M10 guideline. Adherence to such validation principles ensures the generation of high-quality, reliable data essential for making informed decisions in drug development.[1][4]

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